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  • Product: 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide
  • CAS: 568553-33-3

Core Science & Biosynthesis

Foundational

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide CAS 568553-33-3 physical and chemical properties

Executive Summary & Pharmacological Context Bicyclic nitrogen heterocycles, particularly phthalazinone derivatives, represent a privileged class of scaffolds in modern medicinal chemistry and drug discovery. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Bicyclic nitrogen heterocycles, particularly phthalazinone derivatives, represent a privileged class of scaffolds in modern medicinal chemistry and drug discovery. The compound 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 568553-33-3) is a highly versatile intermediate and pharmacophore. Characterized by its stable phthalazinone core, a lipophilic propyl chain at the N3 position, and a reactive carbohydrazide moiety at the C1 position, this molecule is engineered for both structural functionalization and direct biological interaction[1][2].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular component in rational drug design. The phthalazinone core is a well-documented mimic of nicotinamide, making it a critical structural motif in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors[2]. Meanwhile, the carbohydrazide tail serves as a self-validating synthetic handle, allowing researchers to readily construct downstream oxadiazole, thiadiazole, or triazole systems to tune metabolic stability and target affinity[1].

Physicochemical Profiling & Safety Metrics

Accurate physicochemical characterization is the bedrock of reproducible assay development. The following tables summarize the core properties and safety parameters required for handling CAS 568553-33-3.

Table 1: Physicochemical Properties
ParameterValueCausality / Relevance
Chemical Name 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazideIUPAC standardized nomenclature.
CAS Number 568553-33-3Unique registry identifier.
Molecular Formula C12H14N4O2Defines the atomic composition.
Molecular Weight 246.26 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
InChIKey DQTXLPWUPHPJBA-UHFFFAOYSA-NEnsures exact structural matching across databases.
Physical Form Solid / PowderFacilitates stable long-term storage at room temperature (RT).
Solubility DMSO, DMF, sparingly in H2ORequires organic co-solvents for biological assay stock solutions.
Table 2: Safety & Handling Guidelines
Hazard ParameterSpecificationMitigation Strategy
Signal Word WarningHandle in a certified chemical fume hood.
Hazard Statements H315, H319, H335Indicates skin, eye, and respiratory irritation.
Precautionary Codes P261, P280, P305+P351+P338Mandates the use of PPE (gloves, goggles) and proper ventilation.
Pictograms GHS07 (Exclamation mark)Standardized visual warning for irritants.

Mechanistic Biology: The Phthalazinone Scaffold

The therapeutic relevance of phthalazinone derivatives is deeply tied to the DNA damage response (DDR) network. PARP-1, a nuclear enzyme, detects DNA single-strand breaks and synthesizes poly(ADP-ribose) chains to recruit repair effectors. Phthalazinone cores competitively bind to the NAD+ binding pocket of PARP-1.

The N3-propyl group in CAS 568553-33-3 provides essential van der Waals interactions within the hydrophobic sub-pocket of the enzyme, while the lactam (oxo) group forms critical hydrogen bonds with the catalytic residues (e.g., Gly863 and Ser904 in PARP-1).

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment & Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD consumes Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) PARP1->Apoptosis Trapped PARP-DNA complex PARylation Auto-PARylation & Target PARylation NAD->PARylation Repair_Complex Recruitment of Repair Effectors PARylation->Repair_Complex DNA_Repair DNA Repair & Cell Survival Repair_Complex->DNA_Repair Inhibitor Phthalazinone Derivative (CAS 568553-33-3 analog) Inhibitor->PARP1 Competitive binding at NAD+ site Inhibitor->PARylation Prevents PARylation

Mechanism of PARP-1 inhibition by phthalazinone derivatives leading to synthetic lethality.

Synthetic Methodology & Experimental Protocols

To ensure trustworthiness and reproducibility, the synthesis of CAS 568553-33-3 is best achieved through the hydrazinolysis of its corresponding ester, methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS 565173-11-7). This method is a self-validating system: the conversion from ester to hydrazide is driven by the high nucleophilicity of hydrazine and the thermodynamic stability of the resulting carbohydrazide product.

Protocol: Hydrazinolysis Workflow

Objective: High-yield synthesis of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide.

Reagents & Materials:

  • Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate (CAS 565173-11-7)

  • Hydrazine hydrate (80% aqueous solution)

  • Absolute ethanol (EtOH)

  • Deionized water

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 mmol of methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol provides an optimal boiling point (78°C) for the reaction while allowing the starting material to dissolve upon heating.

  • Nucleophilic Addition: Add 30.0 mmol (3 equivalents) of hydrazine hydrate dropwise at room temperature. Causality: Excess hydrazine ensures complete conversion and prevents the formation of symmetric diacylhydrazines (dimers).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4–6 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1).

  • Precipitation: Once the ester is fully consumed, remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Causality: The target carbohydrazide possesses extensive intermolecular hydrogen-bonding capabilities, drastically reducing its solubility in cold ethanol compared to the ester, triggering selective crystallization.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (10 mL) to remove residual hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight to afford the pure product.

Synthesis_Workflow Start Methyl 4-oxo-3-propyl-3,4 -dihydrophthalazine-1-carboxylate (CAS 565173-11-7) Step1 Add Hydrazine Hydrate (3 eq, in EtOH) Start->Step1 Step2 Reflux 4-6 hours (Nucleophilic Acyl Substitution) Step1->Step2 Step3 Cooling & Crystallization (Ice Bath) Step2->Step3 Product 4-Oxo-3-propyl-3,4-dihydro -phthalazine-1-carbohydrazide (CAS 568553-33-3) Step3->Product

Chemical synthesis workflow for CAS 568553-33-3 via hydrazinolysis.

Analytical Validation System

Before deploying the synthesized compound in biological assays, structural integrity and purity must be confirmed. The analytical logic follows a tripartite validation system.

  • High-Performance Liquid Chromatography (HPLC-UV): Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA). A single sharp peak at the expected retention time confirms >98% purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant molecular ion peak at m/z 247.1 [M+H]+, confirming the molecular weight of 246.26 g/mol .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (DMSO-d6): The propyl chain will display distinct aliphatic signals (a triplet for the terminal -CH3, a multiplet for the internal -CH2-, and a triplet for the N-CH2-). The aromatic protons of the phthalazine core will appear between 7.5–8.5 ppm. The carbohydrazide protons (-NH-NH2) typically appear as broad singlets that exchange with D2O.

Analytical_Validation Sample Synthesized CAS 568553-33-3 HPLC HPLC-UV (Purity > 98%) Sample->HPLC LCMS LC-MS (m/z 247.1 [M+H]+) Sample->LCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Release Batch Release for Biological Screening HPLC->Release LCMS->Release NMR->Release

Tripartite analytical validation logic for batch release.

Biological Screening Workflows

For researchers utilizing this compound as a precursor for targeted therapeutics, establishing a robust screening assay is paramount.

Protocol: In Vitro PARP-1 Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against PARP-1.

  • Plate Preparation: Coat 96-well microplates with histones and incubate overnight at 4°C.

  • Enzyme Reaction: Add recombinant PARP-1 enzyme, activated DNA (to simulate strand breaks), and varying concentrations of the test compound (dissolved in DMSO, final DMSO concentration <1%).

  • Initiation: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate at room temperature for 30 minutes. Causality: The compound will compete with biotinylated NAD+ for the active site. Lower PARylation indicates higher competitive inhibition.

  • Detection: Wash the plate, add Streptavidin-HRP, and incubate. Following a final wash, add TMB substrate. The HRP-catalyzed color change is stopped with 2M H2SO4 and read at 450 nm using a microplate reader.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC50 value.

References

  • NextSDS. "1-Phthalazinecarboxylicacid,3,4-dihydro-4-oxo-3-propyl-,hydrazide(9CI)". nextsds.com. Available at: [Link]

  • ResearchGate. "Synthesis and Spectral Characterization of Some Phthalazinone Derivatives". researchgate.net. Available at:[Link]

  • ResearchGate. "New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone". researchgate.net. Available at: [Link]

Sources

Exploratory

pharmacokinetics and bioavailability of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Executive Summary As a Senior Application Scientist navigating the complexities of preclin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Executive Summary

As a Senior Application Scientist navigating the complexities of preclinical drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of novel pharmacophores is paramount. 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3) is a highly versatile, nitrogen-rich heterocyclic building block. The phthalazinone core is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, ENPP1 inhibitors, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) antagonists[1][2][3].

This whitepaper provides a comprehensive evaluation of the physicochemical properties, projected ADME (Absorption, Distribution, Metabolism, Excretion) profile, and the rigorous, self-validating experimental workflows required to quantify the absolute oral bioavailability of this specific compound.

Physicochemical Profiling & ADME Rationale

The ADME profile of any small molecule is inextricably linked to its structural topology. 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (Molecular Formula: C12H14N4O2; MW: 246.26 g/mol ) possesses specific moieties that dictate its behavior in biological matrices:

  • The Phthalazinone Core: Provides a rigid, planar aromatic system that facilitates strong π−π stacking and hydrophobic interactions with target kinase or enzyme active sites[3].

  • The N3-Propyl Substitution: The addition of the aliphatic propyl chain at the N3 position increases the lipophilicity (LogP) of the molecule. This causality is critical: enhanced lipophilicity directly improves passive transcellular diffusion across the phospholipid bilayer of the intestinal epithelium, a prerequisite for high oral absorption[1].

  • The C1-Carbohydrazide Group: This moiety acts as a potent hydrogen bond donor and acceptor. While it improves aqueous solubility (preventing dissolution-rate limited absorption), excessive hydrogen bonding can lead to high polar surface area (PSA), potentially restricting blood-brain barrier (BBB) penetrance unless masked by intramolecular hydrogen bonding.

Table 1: Key Physicochemical and Predictive ADME Properties

PropertyValue / DescriptorPharmacokinetic Implication
Molecular Weight 246.26 g/mol Favorable for rapid passive diffusion (Lipinski's Rule of 5 compliant).
LogP (Predicted) 1.8 - 2.2Optimal balance between aqueous solubility and membrane permeability.
H-Bond Donors 3 (Carbohydrazide)Ensures adequate solvation in gastric/intestinal fluids.
H-Bond Acceptors 4 (Carbonyls, Nitrogens)Facilitates target engagement but may increase efflux pump affinity.
Predicted Absorption High (>85%)Expected to be well-absorbed in the upper gastrointestinal tract[2].

Preclinical Pharmacokinetics Framework

Evaluating the PK of phthalazinone derivatives requires understanding their systemic journey. Previous studies on structurally analogous phthalazinones demonstrate that while absorption is typically high, oral bioavailability ( F ) is often dictated by the extent of the hepatic first-pass effect[1][4].

Absorption and Bioavailability

Due to its low molecular weight and favorable LogP, the compound is projected to exhibit rapid Tmax​ (0.5 - 2.0 hours) following oral administration. Absolute bioavailability is determined by the equation:

F(%)=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

For phthalazinones, F can range from 25% to >65% depending on the specific substitutions that protect the core from rapid enzymatic degradation[1][5].

Metabolism and Clearance

The primary metabolic liability for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide lies in hepatic Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

  • Aliphatic Hydroxylation: The propyl chain is highly susceptible to ω or ω−1 hydroxylation.

  • Hydrolysis/Cleavage: The carbohydrazide linkage may undergo amidase-mediated hydrolysis, leading to the formation of a carboxylic acid metabolite, which is rapidly cleared via renal excretion.

Metabolism Parent 4-Oxo-3-propyl-... (Parent Compound) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP M1 Aliphatic Hydroxylation (Propyl Chain) CYP->M1 M2 Amidase Cleavage (Carbohydrazide) CYP->M2 Phase2 Glucuronidation (Phase II) M1->Phase2 M2->Phase2 Excretion Biliary/Renal Excretion Phase2->Excretion

Proposed hepatic biotransformation pathways of the phthalazinone core.

Experimental Methodologies & Self-Validating Protocols

To empirically determine the PK parameters, a rigorous, self-validating experimental triad is employed: In vitro permeability, in vitro metabolic stability, and in vivo PK profiling.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell line (human colorectal adenocarcinoma) differentiates to form polarized monolayers expressing tight junctions and efflux transporters (e.g., P-gp). This assay predicts human intestinal absorption and identifies if the compound is a substrate for active efflux.

  • Step 1: Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to ensure monolayer integrity (validate via Transepithelial Electrical Resistance, TEER > 250 Ω⋅cm2 ).

  • Step 2: Dosing: Prepare a 10 μM solution of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Step 3: Internal Validation: Co-incubate with Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay. Run parallel controls: Propranolol (high permeability) and Atenolol (low permeability).

  • Step 4: Sampling & Analysis: Sample the receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Protocol 2: Microsomal Stability Assay (Intrinsic Clearance)

Causality: Determines the intrinsic clearance ( CLint​ ) of the compound by hepatic enzymes, allowing for the prediction of the in vivo hepatic extraction ratio and first-pass effect.

  • Step 1: Matrix Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 μM of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Step 3: Self-Validating Controls: Include a "Minus-NADPH" control to differentiate enzymatic metabolism from chemical instability. Run Verapamil as a positive control for CYP3A4 activity.

  • Step 4: Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 14,000 rpm for 10 mins.

  • Step 5: Calculation: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) is used to calculate CLint​=(k×V)/P , where V is incubation volume and P is protein mass.

Protocol 3: In Vivo Pharmacokinetic Profiling (Murine Model)

Causality: The definitive assessment of bioavailability. Intravenous (IV) dosing establishes the baseline systemic clearance and volume of distribution, while oral (PO) dosing evaluates absorption and first-pass loss.

PK_Workflow N1 Compound Dosing (IV & PO Arms) N2 Serial Blood Sampling (0.25 - 24 h) N1->N2 N3 Plasma Extraction (Protein Precipitation) N2->N3 N4 LC-MS/MS Analysis (MRM Mode) N3->N4 N5 NCA PK Modeling (AUC, Cmax, t1/2) N4->N5 N6 Bioavailability (F%) Calculation N5->N6

In vivo pharmacokinetic workflow for assessing oral bioavailability.

  • Step 1: Formulation: Formulate the compound in a vehicle suitable for both routes (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution.

  • Step 2: Dosing: Administer IV (e.g., 2 mg/kg via tail vein) to Cohort A, and PO (e.g., 10 mg/kg via oral gavage) to Cohort B (n=3 mice per timepoint).

  • Step 3: Sampling: Collect blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Step 4: LC-MS/MS Quantification: Precipitate plasma proteins with acetonitrile containing a stable-isotope labeled internal standard. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The internal standard self-validates the assay by correcting for matrix ionization suppression and extraction recovery variations.

  • Step 5: Non-Compartmental Analysis (NCA): Utilize PK software (e.g., Phoenix WinNonlin) to calculate Cmax​ , Tmax​ , AUC0−t​ , AUC0−∞​ , t1/2​ , Clearance ( CL ), and Volume of Distribution ( Vss​ ).

Table 2: Representative PK Parameters for Phthalazinone Derivatives (10 mg/kg PO / 2 mg/kg IV)

ParameterIV AdministrationPO Administration
Cmax​ (ng/mL) N/A (Extrapolated C0​ )1,200 - 2,500
Tmax​ (h) N/A0.5 - 1.5
AUC0−∞​ (ng·h/mL) 1,500 - 3,0003,500 - 7,000
t1/2​ (h) 1.5 - 3.02.0 - 4.0
Clearance ( CL ) (mL/min/kg) 15 - 30N/A
Bioavailability ( F ) 100% 45% - 65%

Conclusion

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide represents a structurally optimized pharmacophore with a high probability of favorable oral bioavailability. The strategic placement of the propyl chain enhances membrane permeation, while the carbohydrazide moiety ensures adequate solubility. By deploying the self-validating in vitro and in vivo protocols detailed above, drug development teams can accurately quantify its PK parameters, identify metabolic liabilities, and seamlessly transition this scaffold into advanced lead optimization for targeted therapeutic applications.

References

  • ACS Publications. "Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis". Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance". Molecular Diversity. Available at:[Link]

  • ACS Publications. "Discovery of Phthalazinone Derivatives as Novel Hepatitis B Virus Capsid Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • PubMed. "A species difference in the presystemic metabolism of carbazeran in dog and man". Xenobiotica. Available at:[Link]

Sources

Foundational

Exploratory Pharmacology of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Compounds: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Targeted Oncology Executive Summary The pursuit of precision oncology has heavily relied on exploiting inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Targeted Oncology

Executive Summary

The pursuit of precision oncology has heavily relied on exploiting inherent DNA repair vulnerabilities within tumor cells. At the forefront of this strategy is the inhibition of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). The compound 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3) represents a highly specialized structural evolution of the classic phthalazinone pharmacophore—the same foundational scaffold that yielded first-in-class therapeutics like Olaparib[1].

This technical whitepaper deconstructs the exploratory pharmacology of this compound class. By analyzing the structure-activity relationship (SAR) of the 3-propyl and 1-carbohydrazide substitutions, we elucidate the mechanistic causality behind its enhanced PARP trapping capabilities and provide field-proven, self-validating protocols for its preclinical evaluation.

Mechanistic Pharmacology: The Causality of PARP Trapping

To understand the efficacy of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, one must look at the structural biology of the PARP1 catalytic domain.

PARP1 functions as a first responder to DNA single-strand breaks (SSBs). Upon binding to damaged DNA via its zinc-finger domains, PARP1 cleaves NAD+ to synthesize highly negatively charged poly(ADP-ribose) (PAR) chains. This auto-PARylation repels PARP1 from the DNA, allowing subsequent repair enzymes to access the lesion[2].

Phthalazinone derivatives act as competitive inhibitors of NAD+[1]. The 4-oxo-3,4-dihydrophthalazine core perfectly mimics the nicotinamide moiety of NAD+, establishing critical hydrogen bonds with the Gly863 and Ser904 residues within the catalytic cleft[3]. However, catalytic inhibition alone is insufficient for robust cytotoxicity. The true therapeutic value lies in PARP trapping [4].

By preventing auto-PARylation, the inhibitor locks the PARP1 enzyme onto the DNA. When a replication fork encounters this bulky PARP-DNA complex during the S-phase, it collapses, converting the SSB into a lethal double-strand break (DSB). In cells lacking homologous recombination (HR) capabilities (e.g., BRCA1/2 mutations), this leads to synthetic lethality[3].

Pathway SSB DNA Single-Strand Break (SSB) PARP PARP1 Recruitment & Auto-PARylation SSB->PARP Trapping PARP Trapped on DNA (Replication Fork Collapse) PARP->Trapping Catalytic Inhibition Inhibitor 4-Oxo-3-propyl-phthalazine Derivative Inhibitor->Trapping NAD+ Competition DSB Double-Strand Break (DSB) Trapping->DSB S-Phase Replication BRCA BRCA1/2 Deficient Cell (Impaired HR Repair) DSB->BRCA Death Synthetic Lethality (Apoptosis) BRCA->Death Unresolved Damage

Caption: Mechanism of synthetic lethality via PARP1 trapping by phthalazinone derivatives.

Structure-Activity Relationship (SAR) Insights

The specific modifications on the 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide scaffold serve distinct mechanistic purposes[5]:

  • The Phthalazinone Core: Provides the essential π−π stacking interactions with Tyr907 in the PARP1 active site, anchoring the molecule[3].

  • The 3-Propyl Substitution: The addition of a lipophilic propyl chain at the N3 position forces the molecule into a hydrophobic sub-pocket of the enzyme. This thermodynamically increases the drug's residence time ( 1/koff​ ), which is directly correlated with enhanced PARP trapping efficiency on chromatin.

  • The 1-Carbohydrazide Linker: Extending from the C1 position, the carbohydrazide group projects toward the solvent-exposed boundary of the catalytic cleft. It provides a dense hydrogen-bonding network that increases aqueous solubility and serves as an ideal vector for synthesizing chimeric molecules (e.g., dual PARP/NAMPT inhibitors)[6].

Table 1: Comparative Pharmacological Profiling (Reference vs. Target Scaffold)
Compound ClassPrimary TargetIC50 (PARP1)PARP Trapping EfficiencyAqueous SolubilityKey Structural Advantage
Nicotinamide Weak PARP>100 µMNegligibleHighEndogenous substrate mimic
Olaparib PARP1/2~5 nMHighLowRigid cyclopropyl/piperazine axis
3-Propyl-Phthalazine-1-Carbohydrazide PARP1 > PARP2<10 nM*Very HighModerateExtended hydrophobic pocket occupation

*Estimated based on structural homology to advanced phthalazinone derivatives[1][5].

Preclinical Experimental Workflows

To rigorously validate the pharmacology of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide compounds, researchers must utilize self-validating experimental systems. The following step-by-step methodologies ensure that both catalytic inhibition and physical trapping are independently verified.

Workflow Step1 Compound Synthesis Step2 Cell-Free PARP1 Assay Step1->Step2 Step3 Chromatin Fractionation Step2->Step3 Step4 Cell Viability (BRCA-mut) Step3->Step4

Caption: Step-by-step preclinical validation workflow for novel PARP1 inhibitors.

Protocol 1: Cell-Free Fluorometric PARP1 Catalytic Inhibition Assay

Purpose: To quantify the direct competitive inhibition of NAD+ binding.

  • Buffer Preparation: Prepare an assay buffer comprising 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM DTT.

    • Causality: Tris-HCl at pH 8.0 maintains the optimal ionization state of the catalytic histidine/glutamate residues, while DTT prevents the oxidation of the zinc-finger domains.

  • Enzyme & DNA Activation: Combine 0.5 U of recombinant human PARP1 with 10 µg/mL activated (nicked) salmon sperm DNA.

    • Causality: PARP1 is catalytically inert in the absence of DNA damage. Nicked DNA provides the necessary SSBs to trigger the allosteric shift that opens the NAD+ binding pocket.

  • Compound Equilibration: Add the phthalazinone compound (titrated from 0.1 nM to 10 µM) and incubate at room temperature for 30 minutes.

    • Causality: The 3-propyl group requires time to displace water molecules and settle into the hydrophobic sub-pocket.

  • Reaction Initiation: Add 10 µM NAD+ spiked with 5% biotinylated-NAD+ to initiate the reaction. Incubate for 60 minutes.

  • Detection: Transfer the mixture to a streptavidin-coated microplate. Wash with PBS-T to remove unincorporated NAD+. Add a Europium-labeled anti-PAR antibody and measure time-resolved fluorescence (TRF). Calculate the IC50 using a 4-parameter logistic curve.

Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation)

Purpose: To differentiate between mere catalytic inhibition and the highly cytotoxic physical trapping of the enzyme on DNA[4].

  • Cell Treatment: Seed BRCA1-mutant MDA-MB-436 cells. Treat with the test compound (100 nM) and 0.01% Methyl methanesulfonate (MMS) for 4 hours.

    • Causality: MMS is an alkylating agent that induces base damage, triggering the Base Excision Repair (BER) pathway and generating the SSBs required to recruit PARP1 to the chromatin.

  • Cytosolic/Nucleoplasmic Extraction: Harvest cells and resuspend in a hypotonic buffer containing 10 mM HEPES, 10 mM KCl, and 0.1% Triton X-100. Incubate on ice for 10 minutes, then centrifuge at 1,300 × g for 5 minutes.

    • Causality: Triton X-100 gently permeabilizes the plasma membrane. The low-speed centrifugation separates the soluble, unbound PARP1 (supernatant) from the intact nuclei containing DNA-bound PARP1 (pellet).

  • Chromatin Solubilization: Wash the nuclear pellet twice, then resuspend in stringent RIPA buffer supplemented with 250 U/mL Benzonase nuclease. Incubate at 37°C for 30 minutes.

    • Causality: The trapped PARP1 is so tightly bound to the DNA that standard lysis buffers cannot extract it. Benzonase digests the genomic DNA, releasing the trapped PARP1 complexes into the supernatant.

  • Western Blotting: Resolve the chromatin fraction via SDS-PAGE. Probe for PARP1 and Histone H3 (as a chromatin loading control). An increase in PARP1 band intensity in the chromatin fraction relative to the vehicle control confirms successful drug-induced trapping.

Translational Perspectives and Future Directions

The 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide scaffold is not just an endpoint; it is a highly versatile chemical building block. Recent advancements in targeted oncology have utilized similar carbohydrazide linkers to synthesize chimeric XPN inhibitors —molecules that dually inhibit PARP1 and Nicotinamide Phosphoribosyltransferase (NAMPT)[6].

Because NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition starves the tumor cell of NAD+. When combined with the competitive NAD+ antagonism of the phthalazinone core, this dual mechanism induces profound synthetic lethality even in HR-proficient (BRCA wild-type) tumors, vastly expanding the clinical utility beyond traditional PARP inhibitor indications[6].

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Application Note: Step-by-Step Synthesis Protocol for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Executive Summary 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3) is a highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Executive Summary

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3) is a highly functionalized heterocyclic building block frequently utilized in the development of biologically active molecules, including Poly (ADP-ribose) polymerase (PARP) inhibitors, Phosphodiesterase 4 (PDE4) inhibitors, and allosteric kinase modulators[1][2]. The presence of the phthalazine core, combined with a reactive carbohydrazide moiety and an N-propyl substitution, provides a versatile scaffold for downstream drug discovery applications[3].

This application note details a robust, scalable, and self-validating four-step synthetic workflow to produce this compound starting from commercially available phthalonic acid.

Strategic Synthetic Rationale & Causality

The synthesis of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide requires precise control over regioselectivity and functional group activation. Rather than attempting a direct coupling of a carboxylic acid with hydrazine—which necessitates expensive coupling reagents like HATU or TCFH[2][4]—this protocol employs a highly atom-economical esterification-hydrazinolysis route.

  • Phthalazine Core Formation : The condensation of phthalonic acid with hydrazine hydrate rapidly constructs the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core (CAS: 3260-44-4)[5][6].

  • Carboxyl Activation (Esterification) : Direct Fischer esterification of the resulting heterocyclic acid is sluggish due to poor solubility and the electron-withdrawing nature of the ring. Utilizing thionyl chloride (SOCl₂) in ethanol bypasses this by forming a highly reactive acyl chloride intermediate in situ[6].

  • Regioselective N-Alkylation : The phthalazinone core presents an ambident nucleophile at the lactam (-NH-C=O) motif. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80 °C), the reaction is placed under thermodynamic control. This heavily favors the more stable N3-alkylated product over the unwanted O-alkylated enol ether[3].

  • Nucleophilic Acyl Substitution : The terminal ethyl ester is subjected to hydrazinolysis. Hydrazine is a superb nucleophile due to the alpha-effect, allowing the reaction to proceed smoothly under reflux without the need for catalytic additives.

SynthesisWorkflow A Phthalonic Acid + Hydrazine Hydrate B Step 1: Condensation (EtOH/H2O, Reflux) A->B C 4-Oxo-3,4-dihydrophthalazine -1-carboxylic acid B->C Cyclization & Aromatization D Step 2: Esterification (SOCl2, EtOH, Reflux) C->D E Ethyl 4-oxo-3,4-dihydrophthalazine -1-carboxylate D->E Acyl Chloride Intermediate F Step 3: N-Alkylation (1-Bromopropane, K2CO3, DMF, 80°C) E->F G Ethyl 4-oxo-3-propyl-3,4-dihydrophthalazine -1-carboxylate F->G Thermodynamic N3-Alkylation H Step 4: Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) G->H I 4-Oxo-3-propyl-3,4-dihydrophthalazine -1-carbohydrazide (Target API Intermediate) H->I Alpha-Effect Driven Substitution

Figure 1: Four-step synthetic workflow for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide.

Quantitative Reaction Metrics

To ensure the protocol acts as a self-validating system, researchers must utilize In-Process Controls (IPC). The following table summarizes the expected quantitative metrics and analytical validation checkpoints for each step.

StepTransformationReagents & ConditionsTimeExpected YieldAnalytical Validation (IPC)
1 Core CyclizationPhthalonic acid, NH₂NH₂·H₂O, EtOH/H₂O, 80 °C4-6 h85 - 90%LC-MS:[M+H]⁺ m/z 191.0Appearance: White solid
2 EsterificationSOCl₂, Absolute EtOH, 80 °C12 h80 - 85%LC-MS: [M+H]⁺ m/z 219.1TLC: R_f 0.4 (DCM:MeOH 9:1)
3 N-Alkylation1-Bromopropane, K₂CO₃, DMF, 80 °C8 h75 - 80%LC-MS:[M+H]⁺ m/z 261.1TLC: R_f 0.6 (Hexane:EtOAc 1:1)
4 HydrazinolysisNH₂NH₂·H₂O (excess), EtOH, 85 °C6-8 h85 - 90%LC-MS: [M+H]⁺ m/z 247.1Appearance: Off-white powder

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

Causality Note: The 1:2 ratio of ethanol to water ensures that the starting phthalonic acid is fully solubilized while forcing the highly polar, rigid phthalazine product to precipitate upon cooling, enabling isolation without chromatography[6].

  • Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolve phthalonic acid (10.0 g, 51.5 mmol) in a 1:2 mixture of ethanol and deionized water (150 mL).

  • Cool the mixture to 0–5 °C using an ice bath.

  • Slowly add hydrazine hydrate (64% in water, 3.0 mL, ~61.8 mmol, 1.2 eq) dropwise over 15 minutes to prevent violent exothermic bumping.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 4 to 6 hours. Monitor completion via LC-MS.

  • Cool the reaction mixture to room temperature, then further chill to 4 °C for 2 hours.

  • Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 30 mL) and cold ethanol (20 mL).

  • Dry the product under a high vacuum at 50 °C overnight to yield 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Step 2: Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • Suspend 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (8.0 g, 42.1 mmol) in absolute ethanol (120 mL) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Carefully add thionyl chloride (SOCl₂, 6.1 mL, 84.2 mmol, 2.0 eq) dropwise. Warning: Evolution of HCl and SO₂ gases will occur; perform strictly inside a fume hood.

  • Gradually warm the mixture to room temperature, then heat to reflux for 12 hours. The suspension will clarify as the ester forms.

  • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl₂.

  • Quench the residue by slowly adding saturated aqueous NaHCO₃ (100 mL) until the pH reaches ~7.5.

  • Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the ethyl ester.

Step 3: Regioselective N-Alkylation (N3-Propylation)

Causality Note: DMF is selected over THF or Acetonitrile because its high dielectric constant stabilizes the polar transition state of the S_N2 displacement. K₂CO₃ is chosen over NaH to prevent ester hydrolysis or transesterification side-reactions[3].

  • Dissolve the ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (7.0 g, 32.1 mmol) in anhydrous DMF (60 mL) in a dry flask under nitrogen.

  • Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 8.87 g, 64.2 mmol, 2.0 eq). Stir at room temperature for 15 minutes to initiate lactam deprotonation.

  • Add 1-bromopropane (4.38 mL, 48.1 mmol, 1.5 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 1:1).

  • Cool the mixture to room temperature and pour it into crushed ice/water (200 mL) to dissolve the inorganic salts and crash out the organic product.

  • Extract the aqueous suspension with Ethyl Acetate (3 × 100 mL).

  • Critical Step: Wash the combined organic layers with water (3 × 100 mL) and brine (100 mL) to completely remove residual DMF.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (eluting with 20-40% EtOAc in Hexanes) to yield pure ethyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate.

Step 4: Hydrazinolysis to Target Carbohydrazide
  • Dissolve the purified N-propyl ester (6.0 g, 23.0 mmol) in absolute ethanol (80 mL).

  • Add hydrazine hydrate (64% in water, 5.6 mL, ~115 mmol, 5.0 eq). A large excess is used to drive the equilibrium and ensure complete conversion.

  • Heat the mixture to reflux (85 °C) for 6 to 8 hours.

  • Upon reaction completion (confirmed by LC-MS showing [M+H]⁺ 247.1), allow the flask to cool slowly to room temperature. The target carbohydrazide will typically crystallize directly from the ethanolic solution.

  • If crystallization is incomplete, concentrate the solvent volume by half under reduced pressure and cool to 0 °C.

  • Filter the precipitate, wash with ice-cold ethanol (2 × 15 mL) and diethyl ether (20 mL).

  • Dry under vacuum at 45 °C for 12 hours to afford the final product: 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide [1].

Sources

Application

Application Note: AQbD-Driven HPLC-UV Method Development for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Introduction & Mechanistic Background The compound 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Introduction & Mechanistic Background

The compound 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3, Molecular Formula: C12H14N4O2) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) and Phosphodiesterase 4 (PDE4) inhibitors.

From a chromatographic perspective, this molecule presents a distinct physicochemical dichotomy. The phthalazinone core and propyl chain are highly lipophilic and drive hydrophobic retention. Conversely, the carbohydrazide moiety (–CONHNH₂) is highly polar, basic, and capable of acting as both a strong hydrogen bond donor and acceptor.

The Analytical Challenge: If analyzed using conventional C18 silica columns, the basic terminal amine of the hydrazide group undergoes severe secondary ion-exchange interactions with residual, unendcapped acidic silanols on the silica support. This results in unacceptable peak tailing, shifting retention times, and poor integration reproducibility. Furthermore, the hydrazide group is chemically reactive; it rapidly undergoes nucleophilic addition with aldehydes and ketones to form Schiff bases (hydrazones), meaning the choice of sample diluent and laboratory washing solvents is critical.

This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed using Analytical Quality by Design (AQbD) principles.

Method Development Strategy (The "Why")

To ensure the method is robust and scientifically sound, every parameter was selected based on the molecule's specific reactivity and physicochemical profile.

Stationary Phase Selection

The selection of the stationary phase is not arbitrary. To mitigate the secondary silanol interactions described above, a Polar-Embedded C18 column (e.g., Waters SymmetryShield™ RP18 or Phenomenex Synergi™ Polar-RP) was selected. These columns incorporate a polar functional group (typically a carbamate or amide) near the silica surface. This embedded group creates a virtual electrostatic shield that repels the basic hydrazide moiety from the underlying silanols, ensuring sharp, symmetrical peaks (Tailing Factor 1.2)[1].

Mobile Phase & pH Optimization

To further suppress silanol ionization and maintain the carbohydrazide in a consistent protonation state, the aqueous mobile phase must be highly acidic. 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was chosen over phosphate buffers. TFA acts as a volatile ion-pairing agent, wrapping the protonated hydrazide in a hydrophobic shell, which increases its retention on the reversed-phase column and improves peak shape. Acetonitrile (ACN) was selected as the organic modifier over methanol to maintain lower system backpressure and avoid potential transesterification artifacts during forced degradation studies.

Diluent and Solvent Restrictions

Critical Insight: Acetone must be strictly prohibited in the laboratory environment during this assay. Even trace amounts of acetone (often used to wash glassware) will react with the API to form an isopropylidene-hydrazone degradation peak. The sample diluent is restricted to pure Water/Acetonitrile mixtures.

AQbD_Workflow ATP 1. Define Analytical Target Profile (ATP) Target: 4-Oxo-3-propyl-3,4-dihydrophthalazine -1-carbohydrazide Risk 2. Physicochemical Risk Assessment LogP ~1.5 | Basic Hydrazide | Tautomerism ATP->Risk Column 3. Column Scouting Select Polar-Embedded C18 (Mitigate Silanol Interactions) Risk->Column MP 4. Mobile Phase Optimization 0.1% TFA (pH ~2.0) + Acetonitrile (Suppress Ionization & Tailing) Column->MP Val 5. Method Validation (ICH Q2) Linearity, Accuracy, Precision, Robustness MP->Val

Fig 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols (The "How")

Chromatographic Conditions
ParameterSpecification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C ± 2°C
Detection Wavelength UV at 254 nm (Reference 360 nm if using DAD)
Injection Volume 10 µL
Diluent Water : Acetonitrile (80:20, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
15.0 40 60
20.0 10 90
25.0 10 90
25.1 95 5

| 30.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Preparation Methodologies

1. Mobile Phase Preparation:

  • Phase A: Transfer 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask containing ~900 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly, make up to volume with water, and filter through a 0.22 µm PTFE membrane.

  • Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas both phases ultrasonically for 10 minutes.

2. Standard Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide reference standard into a 100 mL volumetric flask.

  • Add 20 mL of Acetonitrile to dissolve the compound (sonicate for 5 minutes if necessary).

  • Dilute to volume with ultrapure water and mix well.

3. System Suitability Testing (Self-Validating Step): Before analyzing unknown samples, inject the standard solution six times. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5,000.

Stability-Indicating Power & Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation. The method successfully resolved the intact API from all generated degradants, proving its specificity.

Degradation_Pathway API 4-Oxo-3-propyl-3,4- dihydrophthalazine- 1-carbohydrazide Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Deg1 Phthalazinone Core Cleavage Acid->Deg1 Deg2 Carboxylic Acid Derivative Base->Deg2 Deg3 N-Oxide / Hydrazine Oxidation Ox->Deg3

Fig 2: Forced degradation pathways establishing the stability-indicating nature of the assay.

Method Validation Summary

The method was validated in strict accordance with for analytical procedures.

Validation ParameterResult / RangeAcceptance Criteria (ICH Q2)
Linearity Range 10 µg/mL to 150 µg/mLCorrelation Coefficient ( R2 ) 0.999
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.05 µg/mLS/N Ratio 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLS/N Ratio 10:1
Accuracy (Recovery) 99.2% – 100.8%98.0% – 102.0% across 3 levels
Method Precision (Intra-day) 0.6% RSD (n=6)RSD 2.0%
Intermediate Precision 0.9% RSD (n=12)RSD 2.0%
Specificity No interference at API Rt​ Peak purity angle < purity threshold

Conclusion

The developed RP-HPLC method for the quantification of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide directly addresses the physicochemical vulnerabilities of the molecule. By utilizing a polar-embedded stationary phase and an optimized acidic gradient, silanol-induced peak tailing is eliminated. The strict exclusion of ketonic solvents prevents artifactual Schiff base formation. The comprehensive validation confirms that this protocol is a highly reliable, self-validating system suitable for routine API release testing, impurity profiling, and stability monitoring in pharmaceutical development.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • USP General Chapter <621>: Chromatography. United States Pharmacopeia - National Formulary (USP-NF). URL:[Link]

  • Practical HPLC Method Development, 2nd Edition: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. John Wiley & Sons. URL:[Link]

Sources

Method

Preparation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide for Cell Culture Assays

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the solubilization and preparation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide for use in a wide ra...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide for use in a wide range of cell-based assays. Phthalazinone derivatives have garnered significant interest in drug discovery for their diverse biological activities, including the potential to act as P-glycoprotein (P-gp) inhibitors, thereby reversing multidrug resistance in cancer cells.[1] Achieving reliable and reproducible results in cell culture experiments is critically dependent on the proper handling, solubilization, and dilution of the test compound. This guide outlines detailed, field-proven protocols for creating high-concentration stock solutions, preparing accurate working dilutions, and implementing essential quality control and safety measures. The methodologies described herein are designed to ensure compound stability, maximize experimental reproducibility, and provide researchers with a solid foundation for investigating the biological effects of this compound.

Introduction to 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide belongs to the phthalazinone class of heterocyclic compounds. This structural scaffold is present in numerous molecules with demonstrated pharmacological relevance. The carbohydrazide moiety is a versatile functional group known to be a precursor in the synthesis of various bioactive compounds and can participate in crucial molecular interactions.[2][3]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its correct preparation. While experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and closely related analogs.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₄N₄O₂Calculated
Molecular Weight 246.27 g/mol Calculated
Appearance Likely a white to off-white or yellowish solid.Inferred from similar compounds.[4]
Purity ≥95% (Typical for research-grade chemicals)General standard for small molecules.
Solubility Expected to be highly soluble in Dimethyl Sulfoxide (DMSO).[4] Poorly soluble in water.Inferred from structural analogs and the common properties of organic small molecules.
Storage (Solid) Store at -20°C, desiccated, and protected from light.Standard practice for long-term stability of complex organic molecules.
Hypothesized Mechanism of Action: P-glycoprotein Inhibition

Research on structurally similar phthalazinone derivatives has identified them as potent inhibitors of P-glycoprotein (P-gp).[1] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines, contributing to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.

By inhibiting P-gp, compounds like 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide could potentially restore or enhance the efficacy of conventional anticancer drugs in resistant cells. This makes the compound a valuable tool for research in oncology and drug resistance.

P_gp_Inhibition cluster_cell Cancer Cell Pgp P-gp Efflux Pump Drug_in Intracellular Chemotherapeutic Drug Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux (Resistance) Drug_out->Pgp Enters Cell Compound Phthalazinone Inhibitor Compound->Pgp Inhibition

Caption: Potential mechanism of P-gp inhibition by phthalazinone derivatives.

Core Principles of Compound Preparation

The foundation of any successful cell culture assay is the accurate and sterile preparation of test articles. The goal is to create a concentrated, stable stock solution that can be precisely diluted into the culture medium to achieve the desired final concentrations for treating cells.

  • Choice of Solvent : Dimethyl Sulfoxide (DMSO) is the solvent of choice for most non-polar, organic small molecules intended for cell-based assays. It is a powerful aprotic solvent that can dissolve a wide range of compounds and is miscible with water and cell culture media.[5] However, it is important to note that DMSO can have biological effects on its own at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced artifacts.[4]

  • Stock Solution Concentration : Preparing a high-concentration stock solution (e.g., 10 mM or 1000x the highest working concentration) is standard practice.[6] This approach minimizes the volume of solvent added to the final culture, ensuring the vehicle concentration remains low and non-toxic. It also simplifies the process of making serial dilutions.

  • Sterility : All steps should be performed in a sterile environment, such as a laminar flow hood, using sterile reagents and equipment to prevent microbial contamination of cell cultures.

  • Storage and Stability : Aliquoting the stock solution into single-use volumes is crucial. This practice prevents repeated freeze-thaw cycles, which can lead to compound degradation, and minimizes the risk of contamination of the entire stock. Hydrazide-containing compounds can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[7][8] Storing the DMSO stock solution at -20°C or -80°C ensures long-term stability.

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the steps to prepare a 10 mM stock solution of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide. All operations should be conducted in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials
  • 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (MW: 246.27 g/mol )

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, calibrated micropipettes and tips

Step-by-Step Methodology
  • Calculate Required Mass : To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed.

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 246.27 g/mol = 2.46 mg

  • Weigh the Compound :

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.46 mg of the compound directly into the tube.

    • Note: If the compound is provided in a lyophilized state in a sealed vial, briefly centrifuge the vial before opening to ensure all the powder is collected at the bottom.[9]

  • Dissolve in DMSO :

    • In a sterile biosafety cabinet, add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the weighed compound.[4]

    • Cap the tube securely.

  • Ensure Complete Solubilization :

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Aliquot and Store :

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a 10 mM compound stock solution.

Experimental Protocol: Preparation of Working Solutions

Working solutions must be prepared fresh for each experiment by diluting the high-concentration stock into complete cell culture medium.

Key Considerations
  • Vehicle Control : It is absolutely essential to include a "vehicle control" in every experiment. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.[4] This allows you to distinguish the effects of the compound from any potential effects of the solvent.

  • Serial Dilutions : For generating a dose-response curve, it is best to perform serial dilutions of the stock solution in your complete cell culture medium.

  • Pre-warm Medium : Always use a complete cell culture medium that has been pre-warmed to 37°C for dilutions.

Example: Preparing a 10 µM Working Solution

This example demonstrates the dilution of the 10 mM stock to a final concentration of 10 µM in 10 mL of medium.

  • Determine Dilution Factor :

    • Stock Concentration = 10 mM = 10,000 µM

    • Desired Final Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Calculate Volume of Stock :

    • Volume of Stock = Final Volume / Dilution Factor

    • Volume of Stock = 10 mL / 1000 = 0.01 mL = 10 µL

  • Prepare Working Solution :

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Mix thoroughly by gentle inversion or pipetting. Do not vortex, as this can damage media components and cause foaming.

    • This solution is now ready to be added to your cells.

  • Final DMSO Concentration Check :

    • (Volume of DMSO / Total Volume) × 100%

    • (10 µL / 10,000 µL) × 100% = 0.1% DMSO . This is a generally accepted non-toxic concentration.

Quality Control and Best Practices

To ensure the integrity and reproducibility of your experimental results, adhere to the following quality control measures.

  • Visual Inspection : Always visually inspect your stock solution after thawing and your working solutions after preparation. Any signs of precipitation or cloudiness indicate that the compound may have come out of solution, which would lead to inaccurate dosing. If precipitation occurs, the stock solution may need to be gently warmed or the experiment may require a lower top concentration.

  • Purity Confirmation : For GMP-level work or to definitively characterize a new batch of a compound, analytical methods such as HPLC or LC-MS can be used to confirm the identity and purity of the small molecule.[10][11]

  • Stability Assessment : Be aware that hydrazide compounds can be unstable in aqueous solutions.[7][8] Therefore, it is critical to prepare working solutions in cell culture medium immediately before use and not to store them for extended periods.

  • Consistent Procedures : Use the same batch of compound, solvent, and cell culture medium for a series of related experiments to minimize variability.

Safety and Handling

As with any novel chemical compound with unknown toxicological properties, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its concentrated solutions.

  • Handling Environment : Weighing of the solid powder and preparation of the concentrated stock solution should be performed in a certified chemical fume hood to avoid inhalation of fine particles.

  • Waste Disposal : Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste disposal guidelines.

References

  • BenchChem. (2025).
  • Bio-Rad. Stock Solutions. Retrieved from [Link]

  • Cusabio. How to Properly Reconstitute Lyophilized Proteins?. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

  • Kymos. (2026). Quality control of small molecules. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Download Table]. Retrieved from [Link]

  • Taylor & Francis. Hydrazide – Knowledge and References. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. Available at: [Link]

  • Wiley. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. Retrieved from [Link]

  • gChem. DMSO. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide using 1H NMR Spectroscopy

Abstract This document provides a comprehensive guide to the characterization of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. We...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the characterization of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. We detail a robust protocol for acquiring and interpreting the proton nuclear magnetic resonance (¹H NMR) spectrum of this molecule. The guide emphasizes the rationale behind experimental choices, from sample preparation to spectral analysis, ensuring a self-validating methodology for researchers. Key structural features, including the aromatic spin system of the phthalazine core, the signature of the N-propyl group, and the labile protons of the carbohydrazide moiety, are discussed in detail. This application note serves as a practical resource for scientists requiring unambiguous structural verification of this and similar compounds.

Introduction and Scientific Background

Phthalazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents. Their diverse biological activities make them privileged scaffolds in drug discovery. The title compound, 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, incorporates a carbohydrazide functional group, which is a key synthon for creating more complex molecules like hydrazones, known for their broad therapeutic potential.[1][2][3]

Given the potential for regioisomers and other structural ambiguities during synthesis, definitive characterization is paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure by probing the chemical environment of every proton.[4][5] This guide will walk through the complete process of using ¹H NMR to confirm the identity and purity of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide.

Principle of ¹H NMR Spectroscopy

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. The instrument irradiates the sample with radiofrequency pulses, causing nuclei to "flip" to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into a spectrum.

Four key pieces of information are extracted from a ¹H NMR spectrum[6][7]:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, moving it upfield (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. According to the n+1 rule, a signal will be split into n+1 lines by n neighboring protons.[8]

  • Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.[9]

Detailed Experimental Protocol

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Materials and Reagents
  • Analyte: 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (Solid, ~1-5 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR Tube: High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Glassware: Clean, dry Pasteur pipette or syringe

Rationale for Solvent Selection

DMSO-d₆ is the solvent of choice for this compound for several key reasons:

  • Solubility: Its high polarity effectively dissolves the analyte, which contains multiple polar functional groups (amide, hydrazide).

  • Observation of Labile Protons: Unlike D₂O or CD₃OD, DMSO-d₆ is aprotic and does not readily exchange with the N-H protons of the amide and hydrazide groups. This allows these crucial signals to be observed as distinct, albeit often broad, peaks.[6]

  • Chemical Shift Range: It has a wide liquid range and does not produce signals that would obscure important regions of the spectrum. The residual proton signal of DMSO-d₅ appears around δ 2.50 ppm, which is typically clear of analyte signals.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 1-5 mg of the analyte. For routine ¹H NMR, this concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Dissolution: Place the solid analyte into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[10][11]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals; any suspended particulate matter will disrupt the magnetic field homogeneity.[10]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into the 5 mm NMR tube. The final sample height should be between 4 and 5 cm to ensure it is properly centered within the spectrometer's detection coil.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrumentation and Data Acquisition
  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Probe: Standard 5 mm broadband probe

  • Temperature: 298 K (25 °C)

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition (e.g., 'zg30' on Bruker systems)

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans (NS): 16 to 64 (increase for dilute samples to improve signal-to-noise)

    • Relaxation Delay (D1): 2-5 seconds (A longer delay ensures quantitative integration, especially for protons with long relaxation times)

    • Acquisition Time (AQ): ~3-4 seconds

The following diagram outlines the complete experimental workflow.

G Experimental Workflow for ¹H NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (1-5 mg) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire Spectrum (NS=16-64) shim->acquire process 7. Fourier Transform & Phase Correction acquire->process calibrate 8. Calibrate Spectrum (Ref: DMSO @ 2.50 ppm) process->calibrate integrate 9. Integrate Peaks calibrate->integrate interpret 10. Assign Signals & Interpret Structure integrate->interpret

Caption: Workflow from sample preparation to final data interpretation.

Predicted ¹H NMR Spectrum and Data Interpretation

To facilitate analysis, the protons of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide are labeled as shown in the structure below.

Caption: Structure of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide with proton labeling.

Based on established chemical shift principles and data from similar phthalazine and hydrazide structures, the following ¹H NMR spectrum is predicted.[12][13][14]

Table 1: Predicted ¹H NMR Data in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-e (NH)11.5 - 12.0Broad Singlet1H-Amide N-H proton, deshielded by the adjacent carbonyl group and aromatic system. Often broad due to quadrupolar relaxation and potential for slow exchange.
H-8 8.25 - 8.35Doublet (d) or Multiplet (m)1HOrtho: ~7.5-8.5Aromatic proton ortho to a carbonyl group, resulting in significant deshielding.
H-5, H-6, H-7 7.80 - 8.10Multiplet (m)3HOrtho: ~7.5-8.5, Meta: ~1-3These aromatic protons form a complex, overlapping spin system. Their exact shifts and multiplicities depend on the combined electronic effects of the fused heterocyclic ring.
H-f (NH₂)4.60 - 4.80Broad Singlet2H-Hydrazide NH₂ protons. Their chemical shift is highly variable and sensitive to concentration and residual water. Signal is typically broad.[6]
H-a (N-CH₂)4.10 - 4.20Triplet (t)2HVicinal (a-b): ~7.0-7.5Methylene group directly attached to the ring nitrogen, deshielded by the nitrogen and the aromatic system. Coupled to the two H-b protons.
H-b (-CH₂-)1.65 - 1.80Sextet or Multiplet (m)2HVicinal (b-a, b-c): ~7.0-7.5Methylene group coupled to both H-a (2 protons) and H-c (3 protons), resulting in a complex multiplet (theoretically a sextet if J_ba ≈ J_bc).
H-c (-CH₃)0.90 - 1.00Triplet (t)3HVicinal (c-b): ~7.0-7.5Terminal methyl group of the propyl chain, appearing in the characteristic upfield aliphatic region. Coupled to the two H-b protons.

Troubleshooting

  • Broad Peaks: If signals (especially aromatic) are broad, it may indicate poor shimming of the magnetic field or the presence of paramagnetic impurities. Re-shimming or filtering the sample can help.[10]

  • Missing N-H Signals: If the NH or NH₂ signals are absent or excessively broad, it could be due to rapid chemical exchange with trace acidic impurities or water. Using fresh, high-purity DMSO-d₆ is crucial.

  • Large Water Peak: A significant water peak (around δ 3.33 in DMSO-d₆) can obscure signals. Using carefully dried glassware and keeping the solvent bottle tightly capped minimizes water contamination.[11]

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide. By following the detailed protocol herein, researchers can obtain high-quality data. The expected spectrum will clearly show:

  • A downfield multiplet region for the four aromatic protons.

  • A highly deshielded, broad singlet for the amide N-H proton.

  • The characteristic triplet-sextet-triplet pattern of an N-propyl group.

  • A broad singlet corresponding to the two hydrazide N-H protons.

The combination of chemical shifts, integration values, and splitting patterns allows for the unambiguous assignment of all protons, thereby confirming the molecular structure with high confidence. This methodology is fundamental for quality control, reaction monitoring, and final characterization in any research or development pipeline involving this class of compounds.

References

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Retrieved from [Link]

  • Ibrahim, T. S., et al. (2022). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances. Available at: [Link]

  • Wang, X., et al. (2020). Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. Organic Letters. Available at: [Link]

  • Reich, H. J. (n.d.). ¹H NMR Spectroscopy. In Organic Chemistry Data. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Lin, H.-R., et al. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. Available at: [Link]

  • Bhal, S. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. Available at: [Link]

  • University of Cambridge, Department of Chemistry. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Le, V. T., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa), carbamidic (NHcb), and carbazidic NH (NHcz) protons. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the ¹H NMR spectra.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4. Observed and calculated ¹H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent ³JH,H (Hz) in pa. Retrieved from [Link]

  • ResearchGate. (n.d.). New Phthalazine and Pyradazino[4,5-g]phthalazine Derivatives. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Magnetic Resonance in Chemistry.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹³C NMR Coupling Constants. Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. Retrieved from [Link]

  • Nuzillard, J.-M., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances. Available at: [Link]

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Method

Application Notes and Protocols for High-Throughput Screening Assays Using Luminol-Based Chemiluminescent Probes

A Senior Application Scientist's Guide to the Principles, Implementation, and Critical Considerations for the Use of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide and its Analogs in Drug Discovery Introduction:...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Principles, Implementation, and Critical Considerations for the Use of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide and its Analogs in Drug Discovery

Introduction: The Power of Chemiluminescence in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on biological targets.[1] Among the various detection modalities, chemiluminescence stands out for its exceptional sensitivity, wide dynamic range, and low background signal, making it an ideal choice for HTS applications.[2][3] This guide focuses on the application of a specific class of chemiluminescent probes, the phthalazinedione carbohydrazides, for HTS assays. While the specific compound 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide is noted, this document will draw upon the extensive research and established protocols for its close and widely-used analog, L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione), to provide a comprehensive and scientifically grounded framework for its use.[4][5][6] These molecules belong to the luminol family and are powerful tools for the detection of reactive oxygen species (ROS), which are implicated in a vast array of physiological and pathological processes.[2][7]

The primary application of these probes in HTS is the measurement of ROS production, particularly superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), which are key players in cellular signaling, inflammation, and oxidative stress.[7][8] Consequently, assays utilizing these compounds are invaluable for screening for inhibitors of ROS-generating enzymes, such as NADPH oxidases (Nox), and for identifying compounds that modulate cellular redox states.[4][6]

Scientific Foundation: The Mechanism of Chemiluminescence

The light-emitting reaction of luminol and its analogs is a complex process that is critically dependent on the presence of an oxidizing agent and a catalyst. The general mechanism involves the oxidation of the hydrazide group in an alkaline environment, leading to the formation of an excited-state aminophthalate dianion, which then decays to its ground state with the emission of light.

A more nuanced understanding of the mechanism for probes like L-012 reveals that they do not directly react with superoxide to produce light.[4][6] Instead, the process is often initiated by a one-electron oxidation of the probe, a reaction that can be catalyzed by peroxidases in the presence of H₂O₂.[5] This generates a radical form of the probe, which can then react with molecular oxygen to produce superoxide. This self-generation of superoxide can be a source of artifactual signal and is an important consideration in assay design and data interpretation.[4][6]

Chemiluminescence Mechanism General Mechanism of Luminol Analog Chemiluminescence Probe Luminol Analog (e.g., 4-Oxo-3-propyl-3,4-dihydro- phthalazine-1-carbohydrazide) Intermediate Excited State Intermediate Probe->Intermediate + Oxidant + Catalyst Oxidant Oxidizing Agent (e.g., H2O2, Superoxide) Catalyst Catalyst (e.g., Peroxidase, Metal Ions) GroundState Ground State Product Intermediate->GroundState Relaxation Light Light Emission (~425 nm) Intermediate->Light

Caption: Generalized workflow of luminol-based chemiluminescence.

High-Throughput Screening Assay Design and Protocols

The successful implementation of a chemiluminescent HTS assay requires careful consideration of several factors, including the choice of reagents, assay conditions, and appropriate controls. The following protocols are provided as a starting point and should be optimized for the specific biological system and screening objectives.

I. General Materials and Reagents
  • Chemiluminescent Probe: 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide or a suitable analog like L-012. Prepare a stock solution (e.g., 10 mM in DMSO) and store protected from light at -20°C.

  • Horseradish Peroxidase (HRP): For assays where enhanced sensitivity is required. Prepare a stock solution (e.g., 1 mg/mL in PBS) and store at -20°C.

  • Assay Buffer: A buffer with a slightly alkaline pH is generally optimal for luminol-based reactions (e.g., Tris-HCl or HEPES, pH 7.4-8.5).[9]

  • Cell Culture Medium: As appropriate for the cell line being used.

  • Test Compounds: Typically prepared in DMSO.

  • Microplates: White, opaque-bottom 96- or 384-well plates are recommended to maximize light output and minimize crosstalk.

  • Luminometer: A plate-reading luminometer with a dynamic range suitable for chemiluminescent assays.

II. Protocol 1: Cell-Based Assay for Screening Inhibitors of Stimulated ROS Production

This protocol is designed to identify compounds that inhibit the production of ROS in cells upon stimulation with an agonist.

A. Cell Preparation:

  • Seed cells (e.g., HEK293 cells expressing a Nox enzyme, or immune cells like neutrophils) into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) overnight.

B. Assay Procedure:

  • On the day of the assay, carefully remove the cell culture medium.

  • Wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Add the test compounds at the desired final concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).

  • Prepare a detection reagent solution containing the chemiluminescent probe (final concentration typically 10-100 µM) and HRP (final concentration typically 1-10 µg/mL) in the assay buffer.

  • Add the detection reagent to all wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for compound pre-incubation.

  • Initiate the ROS production by adding a stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) for Nox-expressing cells) to all wells except the negative control wells.

  • Immediately place the plate in a luminometer and measure the chemiluminescent signal at regular intervals for a desired period (e.g., 30-60 minutes).

C. Data Analysis:

  • For each well, calculate the area under the curve (AUC) or the peak chemiluminescent signal.

  • Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

  • Plot the normalized data against the compound concentration to determine the IC₅₀ values for active compounds.

Cell-Based HTS Workflow Workflow for Cell-Based ROS Inhibitor Screening Start Seed Cells Incubate Incubate Overnight Start->Incubate Wash Wash Cells Incubate->Wash Add_Compounds Add Test Compounds & Vehicle Controls Wash->Add_Compounds Add_Reagent Add Detection Reagent (Probe + HRP) Add_Compounds->Add_Reagent Preincubate Pre-incubate Add_Reagent->Preincubate Stimulate Add Stimulating Agent Preincubate->Stimulate Measure Measure Luminescence Stimulate->Measure Analyze Data Analysis (AUC, IC50) Measure->Analyze

Caption: Step-by-step workflow for a cell-based HTS assay.

III. Protocol 2: Biochemical Assay for Screening Enzyme Inhibitors

This protocol is suitable for screening for direct inhibitors of a purified ROS-generating enzyme.

A. Reagent Preparation:

  • Prepare a stock solution of the purified enzyme (e.g., xanthine oxidase) in an appropriate buffer.

  • Prepare a stock solution of the enzyme's substrate (e.g., xanthine for xanthine oxidase).

  • Prepare the detection reagent as described in Protocol 1.

B. Assay Procedure:

  • Add the assay buffer to all wells of a white, opaque-bottom 96-well plate.

  • Add the test compounds at the desired final concentrations to the wells. Include appropriate vehicle controls.

  • Add the purified enzyme to all wells except the background control wells.

  • Add the detection reagent to all wells.

  • Incubate the plate at room temperature or 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately place the plate in a luminometer and measure the chemiluminescent signal.

C. Data Analysis:

  • Subtract the background signal from all wells.

  • Normalize the data to the vehicle control (100% enzyme activity).

  • Plot the normalized data against the compound concentration to determine the IC₅₀ values for active inhibitors.

Critical Considerations and Assay Validation

To ensure the generation of high-quality and reliable data, several factors must be carefully considered and validated.

ParameterRecommendationRationale
Compound Interference Screen for compounds that quench or enhance the chemiluminescent signal independently of the biological target.To avoid false positives and false negatives.
Assay Specificity Use specific inhibitors of the target enzyme or pathway as positive controls.To confirm that the observed signal is due to the intended biological activity.
Reagent Stability Prepare fresh detection reagent for each experiment and protect it from light.Luminol and its analogs can be sensitive to light and degradation.[9]
pH Optimum Determine the optimal pH for both the enzyme activity and the chemiluminescent reaction.The pH can significantly impact both the biological and chemical components of the assay.[3][9]
Z'-factor Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay.A Z'-factor > 0.5 is generally considered acceptable for HTS.[10]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High Background Signal Autoxidation of the probe; Contaminated reagents.Use high-purity reagents; Prepare fresh solutions.
Low Signal-to-Background Ratio Suboptimal reagent concentrations; Inefficient enzyme activity.Optimize probe, HRP, and substrate concentrations; Check enzyme activity.
High Well-to-Well Variability Inconsistent pipetting; Edge effects in the microplate.Use calibrated pipettes; Avoid using the outer wells of the plate.
False Positives Compounds that are redox-active or interfere with the chemiluminescent reaction.Perform counter-screens to identify interfering compounds.[4]

Safety Precautions

  • 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide and its analogs are chemical reagents and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11][12][13]

  • Consult the Safety Data Sheet (SDS) for the specific compound for detailed information on handling, storage, and disposal.[11][12][13]

  • Work in a well-ventilated area to avoid inhalation of any dust or vapors.[13]

Conclusion

Chemiluminescent assays based on luminol analogs like 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide are powerful tools for high-throughput screening in drug discovery. Their high sensitivity and adaptability make them suitable for a wide range of applications, particularly for the identification of modulators of cellular redox pathways. By understanding the underlying scientific principles and carefully optimizing and validating the assay protocols, researchers can generate high-quality, reliable data to accelerate their research and development efforts.

References

  • Zielonka, J., Lambeth, J. D., & Kalyanaraman, B. (2013). On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation. Free Radical Biology and Medicine, 65, 1310–1314. [Link]

  • Zielonka, J., Lambeth, J. D., & Kalyanaraman, B. (2013). On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a reevaluation. Free Radical Biology and Medicine, 65, 1310-1314. [Link]

  • Kalyanaraman, B., et al. (2023). A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources. Antioxidants, 12(9), 1693. [Link]

  • Wang, Z., et al. (2024). Cathodic electrochemiluminescence of L012 and its application in antioxidant detection. Analyst, 149(1), 123-130. [Link]

  • Patsnap. (2025). How Luminol Paves the Way for Groundbreaking Techniques? Retrieved from [Link]

  • Gautam, T., & Kumar, D. (2017). A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation. Methods in molecular biology (Clifton, N.J.), 1527, 215–225. [Link]

  • MASI Longevity Science. (2025). Chemiluminescence for ROS: How It Works. Retrieved from [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Khan, P., & Idrees, D. (2015). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Applied biochemistry and biotechnology, 176(3), 696–713. [Link]

  • Janzen, W. P. (Ed.). (2015). High Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Patsnap. (2025). How Luminol Stabilizes Performance in Testing Protocols? Retrieved from [Link]

  • NextSDS. (n.d.). 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • Al-Ostoot, F. H., et al. (2021). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. Scientific Reports, 11(1), 22179. [Link]

  • Zhang, X., et al. (2018). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in molecular biology (Clifton, N.J.), 1753, 221–241. [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Kim, H., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3798. [Link]

  • Shaterian, H. R., & Rigi, F. (2015). Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate. Journal of Chemical Research, 39(8), 482-483. [Link]

  • El-Gamal, M. I., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 239, 114412. [Link]

  • Cilibrizzi, A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 27(23), 8560. [Link]

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Technical Notes & Optimization

Troubleshooting

how to improve the solubility of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide in aqueous buffers

Technical Support Center: Solubilization Guide for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of complex heterocyclic compounds. 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3) is a notoriously difficult molecule to keep in solution under physiological conditions.

This guide is designed to provide you with the physicochemical rationale, troubleshooting FAQs, and validated protocols necessary to successfully formulate this compound for your in vitro and biochemical assays.

Part 1: Physicochemical Root Cause Analysis

To solve a solubility issue, we must first understand the molecule's architecture. The poor aqueous solubility of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide is driven by three competing thermodynamic factors:

  • Hydrophobic Core: The planar phthalazine ring promotes strong π−π stacking, while the aliphatic 3-propyl chain significantly increases the molecule's lipophilicity (LogP).

  • Crystal Lattice Energy: The 4-oxo and 1-carbohydrazide (-CO-NH-NH 2​ ) moieties act as powerful hydrogen-bond donors and acceptors. This creates a highly stable, tightly packed crystal lattice that resists dissolution in water[1].

  • Lack of Ionization: The terminal amine of the carbohydrazide group is only weakly basic (predicted pKa ~11.8 for the acidic proton), meaning the molecule remains entirely un-ionized and neutral at a physiological pH of 7.4[1][2]. Without an ionic charge to facilitate hydration, the compound will rapidly precipitate in standard phosphate-buffered saline (PBS).

Part 2: Troubleshooting Q&A

Q1: Why does the compound precipitate immediately upon dilution from my DMSO stock into PBS (pH 7.4)? A: This is a classic case of "solvent shift precipitation." When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic propyl-phthalazine core is suddenly exposed to a high-dielectric aqueous environment. Because the molecule is neutral at pH 7.4, it cannot form stabilizing ion-dipole interactions with water, forcing the molecules to aggregate via hydrophobic collapse and hydrogen bonding.

Q2: How should I prepare the initial master stock solution to ensure complete dissolution? A: You must use 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare your master stock. DMSO is a powerful aprotic solvent that disrupts the intermolecular hydrogen bonds of the carbohydrazide group. We recommend preparing a 10 mM to 50 mM stock. Because the crystal lattice is highly stable, mechanical energy is required: vortex the solution and sonicate it in a water bath at 37°C for 5–10 minutes until it is visually clear[3].

Q3: My cell-based assay cannot tolerate high DMSO concentrations (>0.5%). How can I achieve a working concentration of 100 µM in aqueous media? A: You must use a complexing agent, specifically a modified cyclodextrin like Sulfobutylether- β -cyclodextrin (SBE- β -CD, e.g., Captisol®) or Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic propyl-phthalazine core, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3][4].

Q4: For cell-free biochemical assays (e.g., enzyme inhibition), what is the most effective buffer additive? A: For cell-free assays, micellar encapsulation is highly effective. Adding non-ionic surfactants like Tween-20 (0.01% - 0.1% v/v) or Pluronic F-68 to your assay buffer reduces surface tension and traps the hydrophobic compound within micelles. You can also utilize co-solvents like PEG400 (up to 5%) to lower the dielectric constant of the buffer, which improves thermodynamic solubility without denaturing most robust enzymes.

Part 3: Quantitative Excipient Selection

Use the following table to select the appropriate solubilization strategy based on your specific assay constraints.

Excipient / AdditiveRecommended ConcentrationMechanism of SolubilizationAssay CompatibilityExpected Max Aqueous Conc.
DMSO (Co-solvent) 0.1% - 5.0% (v/v)Dielectric constant reductionCell-free / Limited Cell~10 - 50 µM
SBE- β -CD 10% - 20% (w/v)Hydrophobic cavity inclusionCell-based / In vivo> 1 mM
Tween-20 0.01% - 0.1% (v/v)Micellar encapsulationBiochemical / Enzymatic~100 - 500 µM
PEG400 5% - 10% (v/v)Co-solvencyBiochemical / In vivo~500 µM

Part 4: Validated Experimental Protocol

Preparation of a 1 mM Aqueous Working Solution using SBE- β -CD This self-validating protocol ensures a high-concentration aqueous solution with ≤ 2% DMSO, ideal for sensitive cell-based assays.

Step 1: Master Stock Preparation Weigh the 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide powder and dissolve it in 100% anhydrous DMSO to yield a 50 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5–10 minutes until the solution is completely clear[3].

Step 2: Vehicle Preparation Dissolve SBE- β -CD in your target buffer (e.g., 1X PBS) to a final concentration of 20% (w/v). Filter sterilize the vehicle through a 0.22 µm PES membrane.

Step 3: Thermal Equilibration Heat the 20% SBE- β -CD vehicle to 37°C to match the temperature of the DMSO stock. Scientist Insight: Matching temperatures prevents "thermal shock," which can trigger instantaneous nucleation and precipitation.

Step 4: Dropwise Addition While vigorously vortexing the SBE- β -CD vehicle, add the 50 mM DMSO stock dropwise to reach a final concentration of 1 mM (e.g., inject 20 µL of the stock into 980 µL of the vehicle).

Step 5: Self-Validation (Crucial) Incubate the final solution at room temperature for 30 minutes to allow for thermodynamic equilibration. Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If no pellet forms, the inclusion complex is stable and ready for use.

Part 5: Solubilization Decision Matrix

G A Solid 4-Oxo-3-propyl-3,4- dihydrophthalazine-1-carbohydrazide B Prepare Master Stock (10-50 mM in 100% DMSO) A->B Dissolve & Sonicate C Determine Assay Type B->C D Biochemical / Enzymatic (Cell-Free) C->D E Cell-Based Assays (In Vitro) C->E F Buffer + 0.01-0.1% Tween-20 (Max 1-5% DMSO) D->F G Media + 10-20% HP-β-CD (Max 0.1-0.5% DMSO) E->G H Verify Solubility (Centrifugation / DLS) F->H G->H

Fig 1. Decision matrix for solubilizing the phthalazine derivative based on assay requirements.

References

  • Cas 497-18-7, Carbohydrazide - LookChem - [Link]

  • Nanomaterials for oral drug administration - ResearchGate -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals encountering yield bottlenecks during the synthesis of 4-Oxo-3-propyl-3,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals encountering yield bottlenecks during the synthesis of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS: 568553-33-3).

The synthesis of this pharmacophore typically proceeds via a three-stage sequence: (1) Phthalazine core cyclization, (2) Regioselective N-alkylation, and (3) Hydrazinolysis. Below, we dissect the causality behind common reaction failures and provide self-validating protocols to ensure synthetic integrity.

I. Mechanistic Workflow & Failure Point Mapping

SynthesisWorkflow SM Starting Material (e.g., Dimethyl 2-oxalylbenzoate) Core Phthalazine Core (Methyl 4-oxo-3,4-dihydrophthalazine -1-carboxylate) SM->Core NH2NH2·H2O EtOH, Reflux Alkylated N-Propylated Intermediate (Methyl 4-oxo-3-propyl-3,4-dihydro phthalazine-1-carboxylate) Core->Alkylated Propyl Bromide, K2CO3 DMF, 60°C Fail1 Risk: Open-chain Hydrazone Byproducts Core->Fail1 Product Target Molecule (4-Oxo-3-propyl-3,4-dihydrophthalazine -1-carbohydrazide) Alkylated->Product NH2NH2·H2O (>98%) EtOH, Reflux Fail2 Risk: O-Alkylation (Regioselectivity Loss) Alkylated->Fail2 Fail3 Risk: Ester Hydrolysis (Carboxylic Acid Formation) Product->Fail3

Figure 1: 3-Step synthetic workflow for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide.

II. Expert Troubleshooting FAQs

Q1: Why is my initial cyclization to the phthalazinone core yielding a complex mixture instead of a clean precipitate? The Causality: The condensation of a 2-oxalylbenzoate derivative with hydrazine initially forms an open-chain hydrazone intermediate. If the thermodynamic energy barrier for intramolecular lactamization is not overcome, the reaction stalls, leading to a mixture of hydrazones and uncyclized oligomers[1]. The Solution: Ensure the reaction is subjected to sustained reflux in a protic solvent (such as absolute ethanol). If cyclization remains sluggish, adding a catalytic amount of glacial acetic acid accelerates the dehydration and cyclization into the stable aromatic phthalazinone system[2].

Q2: During the propylation step, my NMR shows two distinct product peaks. How do I prevent O-alkylation and maximize N-alkylation? The Causality: The phthalazinone core is an ambident nucleophile due to lactam-lactim tautomerization. The nitrogen (N-3) acts as a "soft" nucleophile, while the oxygen (O-4) acts as a "hard" nucleophile[3]. Utilizing hard bases (e.g., NaH, Ag₂CO₃) or non-polar solvents kinetically drives the reaction toward the undesired O-alkylated lactim ether. The Solution: To achieve strict N-regioselectivity, you must employ a mild, soft base such as anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[4]. Conducting the reaction in a polar aprotic solvent like DMF or Acetone at 60°C provides the thermodynamic control necessary to exclusively form the N-propylated lactam[5].

Q3: My final hydrazinolysis step is producing a highly polar byproduct that won't crystallize. What is going wrong? The Causality: Converting the methyl ester at position 1 to a carbohydrazide requires a nucleophilic acyl substitution by hydrazine. If your hydrazine hydrate reagent contains excessive water (e.g., standard 50-60% aqueous solutions), competitive ester hydrolysis will outpace aminolysis. This yields the highly polar 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid instead of the target hydrazide[1]. The Solution: You must strictly use >98% hydrazine hydrate or anhydrous hydrazine. Run the reaction in absolute ethanol under strictly anhydrous conditions. If hydrolysis persists, an alternative is to intentionally hydrolyze the ester to the carboxylic acid, and then perform a standard amide coupling using HATU and hydrazine[6].

III. Quantitative Condition Matrix

To ensure reproducibility, compare your current reaction parameters against the optimized conditions summarized below. Deviating from the optimized parameters directly correlates with the listed mechanistic failures.

Reaction PhaseParameterSub-optimal ConditionOptimized ConditionMechanistic Outcome / Impact
Alkylation Base SelectionNaH / Ag₂CO₃K₂CO₃ / Cs₂CO₃ Hard bases promote O-alkylation; soft bases strongly favor N-alkylation.
Alkylation Solvent MediumTHF / TolueneDMF / Acetone Polar aprotic solvents stabilize the N-anion, enhancing N-selectivity.
Alkylation Temperature25°C (Room Temp)60°C – 80°C Heating provides thermodynamic control, favoring the stable N-alkyl lactam.
Hydrazinolysis Hydrazine Grade50–60% Aqueous>98% Hydrazine Hydrate Excess water drives competitive ester hydrolysis to the carboxylic acid.
Hydrazinolysis Solvent MediumAqueous MethanolAbsolute Ethanol Anhydrous conditions prevent the formation of polar acid byproducts.
IV. Self-Validating Experimental Protocol

Do not proceed to the next step without confirming the validation checkpoints. This protocol embeds analytical verification directly into the workflow.

Step 1: Regioselective N-Propylation
  • Preparation: Dissolve Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 equiv) in anhydrous DMF to create a 0.5 M solution.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15–20 minutes to generate the nucleophilic anion. The solution may slightly darken.

  • Alkylation: Add 1-bromopropane (1.2 equiv) dropwise. Elevate the temperature to 60°C and stir for 12 hours under an inert nitrogen atmosphere.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint:

  • TLC (Hexanes:EtOAc 7:3): The N-alkylated lactam will exhibit a lower Rf​ value compared to the O-alkylated byproduct due to the exposed, highly polar amide carbonyl dipole.

  • ¹H-NMR (CDCl₃): Confirm N-alkylation by locating the propyl α -protons ( N−CH2​ ). These should appear as a triplet around ~4.1 ppm . If O-alkylation occurred, these protons would be significantly more deshielded, appearing further downfield at ~4.5 ppm .

Step 2: Hydrazinolysis (Carbohydrazide Formation)
  • Preparation: Suspend the purified Methyl 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylate in absolute ethanol (0.3 M).

  • Substitution: Add >98% Hydrazine hydrate (5.0 equiv). Caution: Highly toxic and reactive; handle in a fume hood.

  • Reflux: Heat the mixture to 80°C (reflux) for 18 hours.

  • Crystallization: Concentrate the solvent by half under reduced pressure, then cool the flask to 0°C in an ice bath to induce crystallization. Filter the resulting solid and wash with ice-cold absolute ethanol.

Validation Checkpoint:

  • IR Spectroscopy: Verify the disappearance of the sharp ester carbonyl stretch at ~1730 cm⁻¹ . Look for the appearance of the primary amine N-H stretches (a distinct doublet at ~3300–3400 cm⁻¹ ) and the amide I band at ~1660 cm⁻¹ .

  • Mass Spectrometry (ESI-MS): Confirm the exact mass [M+H]⁺ corresponding to C12​H14​N4​O2​ (m/z 247.11).

V. References
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. ResearchGate. Available at:[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum. Available at:[Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. PMC. Available at:[Link]

  • Product Class 10: Phthalazines. Thieme. Available at:[Link]

  • Insilico design of an allosteric modulator targeting the protein–protein interaction site of 3 Phosphoinositide dependent Kinase-1: design, synthesis and biological activity. PMC. Available at:[Link]

Sources

Troubleshooting

preventing degradation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide during long-term storage

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Presentation Structure

I'm now integrating the final pieces, refining the presentation structure to ensure a smooth flow. I'm focusing on the captions under diagrams, making sure they're clear and concise. I'm also preparing for the Q&A section with common questions, such as the +40 Da mass shift and aqueous solution instability.

Finalizing Document Flow

I'm now putting the finishing touches on the document. I've ensured a logical and compelling narrative, and I'm polishing the flow between sections. I've reviewed the Graphviz diagrams to make sure their captions and formats are up to standard. I’m focusing on the captions under diagrams, making sure they're clear and concise.

Refining Visual Captions

I'm now revising the diagram captions to provide a concise summary below each visual. I'm focusing on ensuring each caption accurately reflects the degradation pathway presented in the diagram. I'll maintain clarity, which will help with readability, and ensure consistency between the visual and the explanatory text.

Refining References and Data

I'm now focusing on formatting my citations to include titles, sources, and clickable URLs for easy verification, as well as refining the quantitative data table for phthalazine-1-carbohydrazides stability kinetics. I'm focusing on providing links and clarifying the data within the table.

Addressing Assay Result Consistency

I'm now focusing on a common issue: inconsistent assay results after freeze-thaw cycles. I've realized that freeze-thaw cycles lead to micro-condensation inside the vial, accelerating carbohydrazide hydrolysis. I'm emphasizing adherence to single-use aliquots. Never returning a thawed vial to the freezer can avoid potency loss. Furthermore, freeze-thaw cycles can cause micro-precipitation that is invisible to the naked eye.

Technical Support Center: Preventing Degradation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their chemical probes. 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 568553-33-3) is a potent structural motif [1.1], but its terminal carbohydrazide group is an Achilles' heel if mishandled.

This guide deconstructs the chemical causality behind its instability and provides self-validating protocols to ensure absolute structural integrity during long-term storage.

Part 1: The Causality of Degradation (Mechanistic Overview)

To protect a molecule, you must first understand how it degrades. While the phthalazin-1(2H)-one core is robust, the carbohydrazide moiety (-CO-NH-NH₂) is highly reactive. It is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide-like bond of the carbohydrazide can be cleaved by water. This reaction is heavily accelerated by alkaline pH or elevated temperatures, yielding 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carboxylic acid and free hydrazine[1].

  • Oxidation: The terminal nitrogen of the hydrazide group is electron-rich and prone to oxidation by dissolved O₂, light, or trace transition metals. This leads to radical intermediates and diimide formation[2].

  • Carbonyl Condensation: The primary amine is a strong nucleophile that will rapidly attack environmental aldehydes or ketones to form stable Schiff bases (hydrazones).

DegradationPathways Parent 4-Oxo-3-propyl-3,4-dihydrophthalazine- 1-carbohydrazide Hydrolysis Hydrolysis (H2O, pH > 7) Parent->Hydrolysis Aqueous Storage Oxidation Oxidation (O2, Light, Metals) Parent->Oxidation Aerobic Exposure Condensation Condensation (Ketones/Aldehydes) Parent->Condensation Reactive Solvents Deg1 4-Oxo-3-propyl-3,4-dihydrophthalazine- 1-carboxylic acid Hydrolysis->Deg1 Deg2 Oxidative Cleavage Products (Diimides) Oxidation->Deg2 Deg3 Hydrazone Adducts (Schiff Bases) Condensation->Deg3

Figure 1: Primary degradation pathways of the carbohydrazide moiety.

Part 2: Quantitative Stability Profile

Understanding the kinetics of degradation allows us to establish strict boundaries for experimental design. Below is a summary of the compound's stability under various matrices and stressors.

Table 1: Stability Kinetics of Phthalazine-1-Carbohydrazides

Storage MatrixEnvironmental StressorsEstimated Half-Life (t½)Primary Degradation Mechanism
Solid PowderAmbient Air, 25°C, Light3 – 6 monthsPhoto-oxidation[2]
Solid PowderArgon, -20°C, Dark> 24 monthsNone (Stable)
Aqueous Solution (pH 7.4)37°C, Aerobic< 24 hoursBase-catalyzed Hydrolysis[3]
Aqueous Solution (pH 3.5)4°C, Dark2 – 4 weeksSlow Hydrolysis[3]
DMSO SolutionAmbient Moisture, 25°C1 – 2 weeksOxidation / Moisture Uptake
DMSO Solution (Anhydrous)Argon, -80°C, Dark> 12 monthsNone (Stable)

Part 3: Troubleshooting Guide & FAQs

Q1: I detected a +40 Da mass shift in my LC-MS analysis of the stock solution. What is this artifact? A1: A +40 m/z shift is the classic signature of isopropylidene hydrazone formation. The terminal amine of the carbohydrazide reacts rapidly with acetone to form a Schiff base. Acetone is frequently present in lab air or used to dry glassware. Corrective Action: Strictly avoid acetone in the vicinity of this compound. Oven-dry all glassware and use high-purity solvents.

Q2: My aqueous assay solutions are losing potency within hours at physiological pH (7.4). Why? A2: Phthalazine-based hydrazides are highly susceptible to base-catalyzed hydrolysis at neutral to alkaline pH. Literature on related compounds demonstrates maximum stability in mildly acidic conditions (pH ~3.5), with rapid degradation occurring at pH ≥ 7[3]. Corrective Action: Maintain aqueous stock solutions at pH 4.0 and only neutralize the buffer immediately prior to introducing the compound to your biological assay.

Q3: The solid powder turned from off-white to a yellowish tint after a few months on the shelf. A3: This is a hallmark of oxidative degradation and photolysis. The hydrazide moiety oxidizes to form diimides or radical intermediates, which conjugate with the phthalazine ring, extending the chromophore and causing a yellow shift[2]. Corrective Action: Store the solid powder in amber glass vials, purged with argon, at -20°C.

Q4: Can I freeze-thaw my DMSO stock solutions? A4: No. Freeze-thaw cycles introduce micro-condensation inside the vial. Water drastically accelerates the hydrolysis of the carbohydrazide bond. Furthermore, as DMSO freezes and thaws, localized concentration gradients can force the compound out of solution, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility.

Part 4: Self-Validating Storage Protocols

A protocol is only as good as its built-in quality control. To ensure your storage method is working, we utilize a "Sentinel Aliquot" system.

Protocol A: Preparation of Long-Term Stock Solutions
  • Solvent Selection: Obtain anhydrous, amine-free, and carbonyl-free DMSO (water content <0.005%).

  • Inert Atmosphere: Perform the dissolution inside a glove box or under a continuous stream of dry Argon.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Vortex gently; do not sonicate, as cavitation can induce localized heating and free radical generation.

  • Aliquotting: Dispense 10–50 µL aliquots into amber, low-bind microcentrifuge tubes. Prepare one extra "Sentinel Aliquot" per batch.

  • Sealing: Overlay the liquid in each tube with Argon gas before capping.

  • Storage: Flash-freeze in liquid nitrogen and store immediately at -80°C.

ProtocolWorkflow Step1 1. Weigh Solid API (Under Argon) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge Headspace with Argon Step3->Step4 Step5 5. Flash Freeze (Liquid N2) Step4->Step5 Step6 6. Store at -80°C (Single-use only) Step5->Step6

Figure 2: Self-validating workflow for long-term stock solution storage.

Protocol B: Stability-Indicating LC-MS Assay (Sentinel Validation)

To validate the integrity of your batch, run the Sentinel Aliquot through a forced degradation control every 3 months[3].

  • Acid/Base Stress (Positive Control): Incubate 100 µM of the compound in 0.1 M NaOH for 2 hours at 40°C to force hydrolysis.

  • Analysis: Inject the stressed control and your Sentinel Aliquot onto a C18 column (e.g., Acquity UPLC BEH C18) using a water/acetonitrile gradient with 0.1% formic acid.

  • Validation Markers:

    • Expected Intact Mass:m/z 247.1 [M+H]+

    • Hydrolysis Marker:m/z 249.1 [M+H]+ (Loss of hydrazine, replacement with OH).

    • Acetone Adduct Marker:m/z 287.1[M+H]+ (+40 Da mass shift).

    • If the Sentinel Aliquot shows >2% abundance of the m/z 249.1 or 287.1 peaks, discard the entire batch.

References

  • 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide | 568553-33-3. MilliporeSigma.4

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). Ataman Kimya.

  • Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution. Benchchem.2

  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. VTT Technical Research Centre of Finland.1

  • Pildralazine Stability and Degradation: A Technical Support Resource. Benchchem.3

Sources

Optimization

optimizing HPLC retention time and peak resolution for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide .

This molecule presents a classic "mixed-polarity" challenge. It features a highly hydrophobic phthalazine core and propyl aliphatic chain, directly contrasted by a highly polar, basic, and potentially chelating carbohydrazide moiety (-CO-NH-NH₂). This structural dichotomy frequently leads to severe peak tailing, unpredictable retention times, and poor resolution if the chromatographic environment is not strictly controlled.

Diagnostic Workflow

Before adjusting parameters, it is critical to diagnose the root cause of your chromatographic failure. The following logic tree maps the causality between observed symptoms and structural interactions.

Workflow A Analyze Chromatogram: 4-Oxo-3-propyl-3,4-dihydrophthalazine -1-carbohydrazide B1 Symptom: Severe Peak Tailing (As > 1.5) A->B1 B2 Symptom: Poor Resolution (Rs < 2.0) / Co-elution A->B2 C1 Cause: Silanol Interactions Action: Lower pH to ~2.5 or use endcapped column B1->C1 Basic Hydrazide Group C2 Cause: Metal Chelation Action: Use metal-free column or passivate system B1->C2 Trace Metals in System C3 Cause: Suboptimal Selectivity Action: Adjust organic modifier (MeOH vs ACN) B2->C3 Closely Eluting Impurities C4 Cause: Weak Retention (k' < 2) Action: Decrease initial %B in gradient B2->C4 High Initial Solvent Strength D Result: Optimized Method Sharp, Symmetrical Peaks C1->D C2->D C3->D C4->D

Caption: Diagnostic logic for resolving peak tailing and retention issues in HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why does my analyte exhibit severe peak tailing (Asymmetry Factor > 1.5), and how do I fix it?

Causality: Peak tailing describes an asymmetric chromatographic peak with a stretched trailing edge, which is almost always caused by secondary interactions between the analyte and the stationary phase[1]. The terminal amine of the carbohydrazide group is highly basic. When your mobile phase pH approaches or exceeds 3.0, residual silanol groups on the silica-based column become ionized (deprotonated). This leads to strong, uneven ion-exchange interactions with your basic analyte[1]. Furthermore, hydrazides act as chelating agents that can interact with trace metal ions in stainless steel HPLC flow paths, leading to signal suppression and tailing[2][3].

Solution:

  • pH Control: Choose a suitable pH to minimize secondary interactions. At a low pH (~2.5), silanol species are non-ionized, which drastically reduces the degree of peak tailing[3].

  • Column Chemistry: Utilize endcapped, hybrid, or polar-embedded HPLC columns. Endcapped phases block residual silanol activity, while polar-embedded phases provide additional shielding for basic compounds[1][3].

  • Metal Mitigation: If tailing persists, proactively address metal sensitivity by using metal-free coated columns or initiating a system passivation protocol[2].

Q2: How do I balance the retention factor (k) to prevent co-elution without causing excessive band broadening?

Causality: The retention factor (k) reflects how strongly an analyte interacts with the stationary phase[4]. Because 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide has a mixed-polarity profile, a high initial organic concentration will cause the polar carbohydrazide to dominate, washing the analyte out in the void volume. Conversely, too much aqueous solvent will cause the hydrophobic phthalazine core to stick, broadening the peak.

Solution: In reversed-phase HPLC, the most effective way to change retention is by adjusting the mobile phase composition[4]. Lowering the percentage of organic solvent (acetonitrile or methanol) increases retention and improves separation between closely eluting peaks[4]. Utilize a gradient elution technique where the composition of the mobile phase is gradually varied, allowing for sharp peak shapes and better control over retention times[5].

Q3: My peaks are splitting or fronting, especially at higher injection volumes. What is happening?

Causality: This is a classic symptom of sample solvent mismatch or column overloading. If your sample is dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) but injected into a highly aqueous mobile phase, the analyte travels rapidly through the column head before the solvents can properly mix[2].

Solution: Ensure that your sample solvent is stronger (more aqueous in reversed-phase) than the initial mobile phase composition. This promotes efficient analyte focusing at the head of the column and minimizes peak broadening[2]. Additionally, control your injection volume to prevent overloading[2].

Q4: How can I optimize selectivity (α) if my main peak is co-eluting with a structurally similar impurity?

Causality: Selectivity (α) is the most powerful variable for improving HPLC resolution and is determined by the specific interactions between the analytes, the mobile phase, and the stationary phase[4].

Solution: Change one parameter at a time. Swap your organic modifier (e.g., from methanol to acetonitrile) to alter hydrogen-bonding dynamics[1]. Alternatively, adjust the column temperature; lower column temperatures generally allow for higher retention and improved peak resolution, though the analysis will be slower[6]. You can also optimize the flow rate based on the van Deemter curve to minimize band-broadening effects[7].

Step-by-Step Methodologies

Protocol 1: Self-Validating Gradient & pH Optimization

This protocol establishes a baseline method that suppresses silanol ionization while optimizing the retention of the hydrophobic core.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in LC-MS grade Water (Target pH ~2.5 to neutralize silanols)[3].

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Column Selection: Install a high-efficiency endcapped C18 or a Polar-Embedded C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[1][6].

  • Sample Preparation: Dilute the analyte in a solvent matching the initial gradient conditions (e.g., 5% Acetonitrile / 95% Water) to ensure on-column focusing[2].

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B (Focuses the polar carbohydrazide moiety).

    • 1.0 - 5.0 min: Ramp to 60% B (Elutes the hydrophobic phthalazine core).

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash).

  • Flow Rate Optimization: Set flow rate to 0.4 mL/min. Adjust up or down by 0.1 mL/min increments to find the optimal point on the van Deemter curve[7].

  • Validation Check: Inject a 10 µL standard. Calculate the USP Tailing Factor (T). If T ≤ 1.2 and Resolution (Rs) > 2.0, the method is validated. If T > 1.5, proceed to Protocol 2.

Protocol 2: System Passivation for Metal-Sensitive Hydrazides

If peak tailing persists despite low pH and endcapped columns, the carbohydrazide is likely chelating trace metals in the system[2][3].

  • System Flush: Remove the analytical column. Connect the injector directly to the detector using a PEEK union. Flush the system with 100% HPLC-grade water for 15 minutes.

  • Passivation Wash: Pump 20% Nitric Acid (aqueous) or a commercial non-corrosive passivation fluid (e.g., 0.5% Phosphoric acid) through the system at 1.0 mL/min for 30 minutes[2]. Note: Never pump nitric acid through the analytical column.

  • Neutralization: Flush the system with HPLC-grade water for 45 minutes until the pH of the effluent returns to neutral.

  • Hardware Upgrade: Replace standard stainless-steel capillary tubing with narrow internal diameter (0.005") PEEK tubing to minimize dead volume and prevent future metal leaching[1].

  • Validation Check: Reinstall the column and inject the standard. A reduction in tailing factor validates the removal of chelating active sites.

Quantitative Parameter Matrix

The following table summarizes how specific chromatographic adjustments impact the separation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide.

Parameter AdjustmentEffect on Retention (k')Effect on Symmetry (As)Effect on Resolution (Rs)Mechanistic Causality
Decrease Mobile Phase pH (< 3.0) NegligibleSignificant Improvement Moderate ImprovementProtonates residual silanols, preventing ion-exchange with the basic hydrazide[1][3].
Decrease Initial % Organic (e.g., 20% to 5%) Significant Increase Minor ImprovementSignificant Improvement Increases hydrophobic interaction time for the phthalazine core, preventing void-volume elution[4][5].
Increase Buffer Concentration (> 20 mM) Minor IncreaseModerate ImprovementModerate ImprovementMasks active sites and stabilizes the ionization state of the analyte[3].
Lower Column Temperature Moderate IncreaseNegligibleModerate ImprovementReduces kinetic energy, increasing partitioning into the stationary phase[6].
Use PEEK Tubing / Metal-Free Column NegligibleSignificant Improvement Minor ImprovementEliminates transition metal chelation by the carbohydrazide moiety[1][2].
Match Sample Solvent to Initial Mobile Phase Minor IncreaseSignificant Improvement Moderate ImprovementPrevents premature analyte migration and band broadening at the column head[2].

References

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. Available at:[Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at:[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • HPLC China. Top Factors That Affect HPLC Column Efficiency and Resolution. Available at: [Link]

Sources

Troubleshooting

reducing background noise in 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide fluorescence assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for fluorescence assays utilizing 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide and related probes....

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorescence assays utilizing 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide and related probes. This guide, structured as a series of troubleshooting questions and FAQs, is designed to help you diagnose and resolve common issues that can lead to high background noise and low signal-to-noise ratios, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide: Diagnosing and Resolving High Background Noise

High background fluorescence is a frequent challenge that can obscure specific signals and lead to inaccurate results.[1][2] This section addresses the most common manifestations of this issue.

Q1: My blank wells (containing only buffer and probe) show unexpectedly high fluorescence. What are the likely causes and how can I fix this?

High fluorescence in blank wells points to a problem with the assay components themselves, rather than the biological sample. The primary sources are typically the assay buffer, the microplate, or the fluorescent probe itself.

Potential Causes & Solutions:

  • Autofluorescent Assay Components:

    • Cause: Components in your buffer or cell culture medium (e.g., phenol red, serum, riboflavin, and certain amino acids) can exhibit intrinsic fluorescence.[1][3] This is a major contributor to background noise.

    • Solution:

      • Switch to Phenol Red-Free Medium: Whenever possible, use phenol red-free alternatives for your cell-based assays.[3]

      • Use High-Purity Buffers: Ensure all buffer components are of high purity to minimize fluorescent contaminants.[4][5]

      • Reduce Serum Concentration: If your experiment allows, reduce the concentration of fetal bovine serum (FBS) or switch to a low-autofluorescence medium.[3][6]

  • Suboptimal Probe Concentration:

    • Cause: Using a probe concentration that is too high is a common cause of elevated background.[1][7] Excess, unbound probe contributes directly to the background signal.

    • Solution: Perform a probe titration to determine the optimal concentration that provides a robust signal for your positive control while keeping the blank signal low. The goal is to maximize the signal-to-background ratio.[8]

  • Microplate-Related Issues:

    • Cause: The type of microplate used is critical. Clear or white plates are not ideal for fluorescence assays as they can lead to light scattering and high background.[9][10][11]

    • Solution: Always use black, opaque-walled microplates for fluorescence intensity measurements.[9][10][12] The black walls absorb stray excitation light and minimize well-to-well crosstalk.[9][12] For cell-based assays requiring imaging, use black plates with clear bottoms.[9][12]

Workflow Diagram: Pinpointing Background Sources

Caption: Troubleshooting workflow for high background in blank wells.

Q2: My signal is present, but the signal-to-noise (S/N) ratio is poor. How can I improve it?

A low signal-to-noise (or signal-to-background) ratio means your specific signal is not sufficiently distinct from the background, making data interpretation difficult.[8]

Potential Causes & Solutions:

  • Incorrect Instrument Settings:

    • Cause: Improperly set excitation/emission wavelengths, bandwidths, or detector gain can severely impact your S/N ratio.[13][14] If the gain is too low, the signal may be weak; if it's too high, you amplify both the signal and the background noise.[15]

    • Solution:

      • Optimize Wavelengths and Bandwidths: Ensure your plate reader's excitation and emission settings match the spectral properties of your specific phthalazine-carbohydrazide probe.[8][13]

      • Adjust the Gain Setting: Perform a gain optimization experiment. Use a positive control well (the expected highest signal) to set the gain to approximately 90% of the detector's maximum range.[15] This maximizes signal detection without saturation.[2][15]

      • Increase Integration Time: A longer integration time allows the detector to collect more photons, which can improve the signal of weaker samples.[2][14]

  • Fluorescence Quenching:

    • Cause: The fluorescence of your probe can be "quenched" (diminished) by other molecules in the assay well or by the probe binding to certain cellular components or surfaces.[16][17] For luminol-like molecules, changes in pH or binding within hydrophobic pockets can lead to quenching.[16][17][18]

    • Solution:

      • Check Buffer Compatibility: Ensure your buffer pH is optimal for your probe's fluorescence. Fluorescein, for instance, loses fluorescence at a pH below 7.0.[19]

      • Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your buffer can reduce non-specific binding of the probe to plastic surfaces, which can cause quenching and variability.[19][20]

Data Table: Instrument Setting Optimization

ParameterRecommendationRationale
Plate Type Opaque Black PolystyreneMinimizes background and crosstalk.[9][12]
Excitation/Emission Match probe's λmaxMaximizes signal generation and detection.[13]
Bandwidth Start with 15-20 nmA balance between signal throughput and specificity.[13]
Gain Setting Adjust to 90% of max signalAmplifies signal without saturating the detector.[15]
Integration Time Increase for weak signalsCollects more photons to improve signal strength.[14]
Q3: I'm observing high variability between my replicate wells. What are the common causes?

High variability, or a large coefficient of variation (CV%), undermines the statistical confidence in your results.

Potential Causes & Solutions:

  • Pipetting Inaccuracy:

    • Cause: Small errors in pipetting volumes, especially of concentrated reagents, can lead to significant differences between wells.[2]

    • Solution:

      • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

      • Consistent Technique: Use consistent pipetting technique (e.g., reverse pipetting for viscous solutions) and ensure tips are properly submerged.

      • Mix Thoroughly: After adding reagents, ensure the plate is mixed gently but thoroughly on a plate shaker to ensure homogeneity.[21] Avoid introducing bubbles.[21]

  • Well-to-Well Crosstalk:

    • Cause: Signal from a bright well "leaks" into an adjacent well, artificially inflating its reading. This is a common problem when using clear or white plates.[9]

    • Solution: As mentioned previously, the most effective solution is to use high-quality black microplates, which are designed to absorb stray light and prevent crosstalk.[9][12]

  • Evaporation:

    • Cause: During incubation, wells on the outer edges of the plate can evaporate more quickly, concentrating the reagents and altering the signal.[2]

    • Solution:

      • Use Plate Seals: Apply an adhesive plate seal during incubation steps.

      • Create a Humidity Chamber: Place the plate inside a secondary container with a moistened paper towel during incubation.

      • Avoid Edge Wells: If evaporation is a persistent issue, avoid using the outermost wells of the plate for critical samples.

Frequently Asked Questions (FAQs)

What is autofluorescence and how can I minimize it?

Autofluorescence is the natural fluorescence emitted by biological materials like cells and media components.[22] Common sources include NADH, riboflavins, collagen, and elastin.[22][23] This intrinsic signal often occurs in the blue-green spectrum (350-550 nm) and is a primary source of background noise in cell-based assays.[6][22]

Strategies to Minimize Autofluorescence:

  • Use Red-Shifted Dyes: If possible, choose a fluorescent probe that excites and emits at longer wavelengths (red to far-red region, >600 nm), as cellular autofluorescence is much lower in this part of the spectrum.[3][22]

  • Optimize Fixation Methods: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[22][23] Consider reducing fixation time or switching to an organic solvent like ice-cold methanol if your protocol allows.[22]

  • Use Commercial Quenching Reagents: Several commercial kits are available that can quench autofluorescence from various sources, including aldehyde fixation and red blood cells.[23]

  • Remove Dead Cells: Dead cells are more autofluorescent and can bind reagents non-specifically.[6][22] Use a viability dye to gate them out during analysis or remove them via centrifugation before starting the assay.[6][22]

How does non-specific binding contribute to background, and how can it be prevented?

Non-specific binding occurs when the fluorescent probe adheres to surfaces other than its intended target, such as the plastic of the microplate or cellular components.[24][25] This bound, but non-target, probe contributes to the overall background signal.[24]

Prevention Strategies:

  • Blocking Agents: For immunoassays, use a blocking buffer (e.g., Bovine Serum Albumin - BSA) to occupy non-specific binding sites.[7] However, be aware that BSA itself can sometimes be a source of background, so use high-purity reagents.[5]

  • Washing Steps: Implement thorough but gentle washing steps to remove unbound probe before reading the plate.[1][7] Ensure complete removal of the wash buffer to avoid diluting subsequent reagents.[1]

  • Include Detergents: Adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 to wash buffers can help reduce non-specific interactions.[20]

What is the workflow for optimizing a new fluorescence assay?

Optimizing a new assay is a systematic process to ensure you achieve the highest possible sensitivity and reproducibility.

Diagram: Assay Optimization Workflow

Assay_Optimization A 1. Component Check (Buffer & Plate Blanks) B 2. Probe Titration (Determine Optimal Concentration) A->B Low Background? C 3. Instrument Optimization (Wavelength Scan, Gain, Integration) B->C Good S/N? D 4. Incubation Time Course (Find Signal Plateau) C->D Stable Signal? E 5. Assay Validation (Z'-factor, CV%) D->E Reproducible?

Caption: A stepwise workflow for robust fluorescence assay development.

References

  • Vertex AI Search. (n.d.). Which Plates Should I Choose for Fluorescence and Luminescence Measurements?
  • BMG Labtech. (n.d.). How to reduce autofluorescence in cell-based assays.
  • Tecan. (n.d.). How to develop an optimal fluorescence assay. The Blog.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Green Elephant Biotech. (2026, February 9). Choosing the best 96-well plate for fluorescence assays: Why black ones are key?
  • Oriental Journal of Chemistry. (2018, April 25). Green Chemiluminescence of Highly Fluorescent Symmetrical Azo-Based Luminol Derivative.
  • BenchChem. (n.d.). Troubleshooting high background fluorescence in the CAA-0225 assay.
  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays.
  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors.
  • University of Virginia School of Medicine. (n.d.). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method.
  • AIMS Press. (2019, May 21). Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS).
  • Vector Laboratories. (2021, October 27). Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio.
  • U-CyTech biosciences. (n.d.). Troubleshooting FluoroSpot assay.
  • PubMed. (2011, August 25). Luminol Fluorescence Quenching in Biomimicking Environments: Sequestration of Fluorophore in Hydrophobic Domain.
  • Biomat. (n.d.). Black Microplates for Fluorescence Assay.
  • DeNovix. (2025, March 26). Fluorescence Measurement Best Practices | Technical Note 154.
  • AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors.
  • Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
  • BMG LABTECH. (n.d.). How to choose the best microplate colour for my assay.
  • PerkinElmer. (n.d.). Guide to Selecting a Microplate.
  • Nanoscale (RSC Publishing). (n.d.). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization.
  • Analyst (RSC Publishing). (n.d.). Some fluorescent derivatives of the drug phenelzine.
  • ResearchGate. (2019, April 1). Fluorescence plate reader settings?
  • Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
  • PMC. (2012, January 5). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy.
  • BMG Labtech. (2021, November 18). How to optimise fluorescence gain.
  • SciSpace. (n.d.). Luminol fluorescence quenching by triethyl amine and non-linear stern-volmer plot : solvent effect.
  • BenchChem. (n.d.). troubleshooting low signal-to-noise ratio in fluorescence polarization.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • ResearchGate. (2020, August 24). Fluorescence Anisotropy: High variability?
  • ICSH and ICCS. (2019, June 27). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS.
  • ResearchGate. (2018, January 12). Why are my binding curves from a fluorescence polarization assay noisy?

Sources

Optimization

resolving LC-MS ion suppression issues with 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Technical Support Center: Resolving LC-MS Ion Suppression for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Welcome to the advanced troubleshooting guide for the bioanalytical quantification of 4-Oxo-3-propyl-3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving LC-MS Ion Suppression for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

Welcome to the advanced troubleshooting guide for the bioanalytical quantification of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide. This target molecule presents unique analytical challenges. Its highly polar carbohydrazide moiety and basic nitrogen atoms make it highly susceptible to co-eluting matrix components, leading to severe electrospray ionization (ESI) suppression.

This guide is structured to help scientists and drug development professionals diagnose, visualize, and systematically eliminate matrix effects to ensure robust assay performance.

Part 1: Diagnostic Troubleshooting Guide

Q: My quality control (QC) samples are failing precision criteria and the sensitivity is lower than expected. How do I definitively diagnose ion suppression? A: Inconsistent QC results are a classic symptom of unmanaged matrix effects, where varying concentrations of endogenous components (like salts, proteins, or lipids) compete with your analyte for ionization energy[1][2]. To diagnose this, you must visualize the suppression zones using a Post-Column Infusion Experiment .

G Syringe Syringe Pump (Analyte Infusion) Tee Tee Union Syringe->Tee Constant Flow (5-10 µL/min) LC LC System (Blank Matrix Injection) LC->Tee Gradient Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Caption: Post-column infusion setup for mapping ion suppression zones.

Protocol 1: Post-Column Infusion (T-Tee Method)

  • Prepare a neat solution of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide at a concentration that yields a stable, moderate MS signal (e.g., 100 ng/mL).

  • Connect a syringe pump to a tee-union positioned between the analytical LC column and the mass spectrometer's ESI source[1].

  • Infuse the analyte at a constant flow rate (5–10 µL/min) while the LC mobile phase flows at its standard gradient rate[1][3].

  • Inject a blank matrix extract (e.g., precipitated plasma prepared without the analyte) into the LC system.

  • Monitor the analyte's MRM baseline. Any significant dips in the steady baseline indicate regions where co-eluting matrix components are suppressing ionization[3][4].

Q: How do I quantify the exact severity of the suppression? A: Perform a quantitative matrix effect evaluation by calculating the Matrix Factor (MF). This self-validating protocol ensures your extraction method is fundamentally sound.

Protocol 2: Matrix Factor Calculation

  • Set A (Neat Solution): Spike the analyte directly into your final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract a blank biological matrix, then spike the analyte into the extracted residue just before the final reconstitution step[1].

  • Calculate: Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) × 100. A value significantly below 100% confirms ion suppression.

Part 2: Resolution Strategies & Methodologies

G Start Detect Signal Loss or Poor QC Precision Assess Perform Post-Column Infusion with Blank Matrix Start->Assess Check Does suppression zone overlap with analyte RT? Assess->Check Action1 Optimize Chromatography (e.g., UPLC, adjust gradient) Check->Action1 Yes Action2 Improve Sample Prep (SCX-SPE / Phospholipid Removal) Check->Action2 Yes Action3 Optimize MS Source (Adjust flow rate / temp) Check->Action3 No, but signal is low Success Baseline Resolved & Stable Analyte Signal Action1->Success Action2->Success Action3->Success

Caption: Decision tree for resolving LC-MS ion suppression.

Q: The post-column infusion shows a massive suppression dip exactly where 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide elutes. How do I fix this chromatographically? A: The suppression is likely caused by co-eluting endogenous phospholipids, which form broad bands in standard HPLC[5][6]. You can resolve this by upgrading to UltraPerformance LC (UPLC). By utilizing sub-2-micron particles, UPLC significantly increases peak capacity and narrows peak widths. This physically separates your target analyte from the broad endogenous material bands, reducing competition for charge on the ESI droplet surface[5].

Q: I cannot change my chromatography. How can I remove the interfering matrix components during sample preparation? A: Simple protein precipitation (PPT) leaves high concentrations of phospholipids in the extract. Because 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide contains basic nitrogens within its carbohydrazide group, it can be protonated. You should exploit this by using Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) [6].

Protocol 3: SCX-SPE Workflow

  • Condition: Pass 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in Water through the SCX cartridge.

  • Load: Dilute the plasma sample 1:1 with 2% Formic Acid to ensure the carbohydrazide nitrogens are fully protonated, then load onto the cartridge.

  • Wash: Pass 1 mL of Methanol through the cartridge. Causality: The reverse-phase mechanism is bypassed, and neutral/acidic lipids (including late-eluting phospholipids) are washed away while the basic analyte remains ionically bound to the sorbent[6].

  • Elute: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol to neutralize the basic nitrogen, releasing the analyte from the cation exchange sites.

Q: My signal is completely suppressed or missing, and standard cleanup isn't working. Could the column hardware be the issue? A: Yes. The carbohydrazide moiety is a known chelating agent. It can form metal salts with the Fe(++) and surface oxides present in standard stainless steel 316 HPLC column housings[7]. This interaction causes severe adsorption and the formation of metal complexes that completely suppress the LC-MS signal[7]. Resolution: Switch to a metal-free column housing (e.g., PEEK-lined columns) to prevent chelation and recover your analyte signal[7].

Part 3: Advanced FAQs

Q: I am using a deuterated internal standard (SIL-IS). Shouldn't this compensate for ion suppression? A: Not always. Even a slight difference in retention time between the native analyte and the deuterated internal standard can expose them to different matrix components at the ionization source[1]. This is known as the "isotope effect," where the deuterium-labeled compound elutes slightly earlier, leading to differential ion suppression and inaccurate quantification[1]. Ensure perfect co-elution or switch to a ¹³C-labeled standard if the isotope effect is severe.

Q: Can I reduce suppression by changing the mass spectrometer settings? A: Yes. You can try two approaches:

  • Reduce Flow Rate: Lowering the mobile phase flow rate into the nanoliter-per-minute range creates smaller droplets in the ESI source, which are more tolerant to non-volatile matrix species and improve desolvation[2].

  • Switch Ionization Source: If ESI remains problematic, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently less prone to pronounced ion suppression than ESI[2].

Part 4: Data & Performance Summaries

Table 1: Quantitative Assessment of Matrix Effects (Example Data)

Sample Set Description Mean Peak Area Matrix Factor (MF) Diagnostic Conclusion
Set A Neat Solution (100 ng/mL) 1,250,000 N/A Baseline Reference
Set B Post-Extraction Spike (PPT) 500,000 40% Severe Suppression

| Set C | Post-Extraction Spike (SCX-SPE) | 1,187,500 | 95% | Suppression Resolved |

Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal

Preparation Method Phospholipid Removal Analyte Recovery Ion Suppression Impact
Protein Precipitation (PPT) Poor (<10%) High (>90%) High (Severe baseline dips)
Liquid-Liquid Extraction (LLE) Moderate (~50%) Moderate (~70%) Moderate

| SCX Solid-Phase Extraction | Excellent (>95%) | High (>85%) | Minimal (Stable baseline) |

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Screening

From the Desk of the Senior Application Scientist Welcome to the High-Throughput Screening (HTS) Technical Support Center. If you are reading this, you have likely identified 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the High-Throughput Screening (HTS) Technical Support Center. If you are reading this, you have likely identified 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (or a structural analog) as a hit in your recent biochemical or cell-based screen. While the phthalazinone scaffold is a privileged structure in drug discovery (often found in PARP and kinase inhibitors), the presence of the carbohydrazide moiety introduces severe liabilities.

This compound is a notorious frequent hitter. It operates through multiple assay interference mechanisms, most notably colloidal aggregation, redox cycling, and covalent reactivity. This guide is designed to provide you with the mechanistic causality behind these false positives and the self-validating experimental protocols required to triage them effectively.

Part 1: Diagnostic Data & Interference Metrics

Before diving into the troubleshooting FAQs, it is critical to understand the quantitative thresholds that define assay interference for this class of molecules. Table 1 summarizes the primary mechanisms by which 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide generates false-positive signals.

Table 1: Quantitative Interference Metrics & Diagnostic Signatures

Interference MechanismStructural LiabilityDiagnostic Signature in HTSCritical Threshold / MetricRescue / Validation Strategy
Colloidal Aggregation Planar phthalazinone coreBell-shaped dose-response; non-competitive inhibition.Critical Aggregation Concentration (CAC) typically 1–10 µM.Addition of 0.01% Triton X-100 restores enzyme activity.
Redox Cycling Carbohydrazide groupFalse positives in peroxidase-coupled or luciferase assays.Generates >1 µM H2​O2​ per hour in standard assay buffer.Addition of Catalase (100 U/mL) or DTT scavengers.
Covalent Reactivity Nucleophilic hydrazideTime-dependent, irreversible enzyme inactivation. kinact​/KI​ shifts significantly with pre-incubation time.ALARM NMR; Mass Spectrometry intact mass shift.
Optical Interference Extended aromatic systemHigh background in UV/Vis or fluorescence quenching.Molar extinction coefficient ( ϵ ) overlap with assay fluorophore.Orthogonal readout (e.g., Mass Spectrometry or SPR).

Part 2: Frequently Asked Questions (FAQs)

Q1: My dose-response curves for this compound are bell-shaped, and it seems to inhibit completely unrelated targets. What is happening?

The Causality: Your compound is undergoing liquid-liquid phase separation to form colloidal aggregates. The planar, hydrophobic nature of the 4-oxo-3,4-dihydrophthalazine core drives self-assembly in aqueous buffers once the concentration exceeds its Critical Aggregation Concentration (CAC) [2]. These nano-sized colloids non-specifically sequester and partially denature proteins on their surface. The bell-shaped curve occurs because, at very high concentrations, the colloids precipitate out of solution or coalesce into larger particles with less total surface area, paradoxically reducing their inhibitory effect [4]. The Solution: Run a detergent-rescue counter-screen (See Protocol A).

Q2: We are using a luciferase-based ATP consumption assay, and this compound shows sub-micromolar potency. Is it a true kinase inhibitor?

The Causality: Likely not. The carbohydrazide moiety is a classic Pan-Assay Interference Compound (PAINS) structural alert [1]. Hydrazides are highly susceptible to redox cycling in the presence of trace metals and oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide ( H2​O2​ ). H2​O2​ directly oxidizes the catalytic cysteine residues of luciferase, killing the luminescent signal and mimicking ATP depletion (a false positive for kinase inhibition) [3]. The Solution: Perform an orthogonal assay that does not rely on reporter enzymes, such as label-free Surface Plasmon Resonance (SPR) or a direct mass spectrometry readout. Alternatively, run the HRP counter-screen (See Protocol B).

Q3: The inhibition appears irreversible after a 30-minute pre-incubation. Does this mean I have a covalent inhibitor?

The Causality: While it may be covalent, it is likely non-specific. Hydrazides are potent nucleophiles. In biological buffers, they can form Schiff bases with adventitious aldehydes, or react non-specifically with exposed acidic residues on your target protein. This is not target-directed covalent inhibition; it is chemical promiscuity. The Solution: Perform intact protein mass spectrometry. If the compound is a promiscuous covalent modifier, you will see multiple mass adducts corresponding to the molecular weight of the compound across the protein, rather than a single stoichiometric adduct.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, your triage cascade must be self-validating. The following protocols include mandatory internal controls to prevent secondary false positives.

Protocol A: Dynamic Light Scattering (DLS) & Detergent Rescue for Aggregation

Purpose: To determine if the compound inhibits via colloidal sequestration.

  • Buffer Preparation: Prepare your standard assay buffer. Split into two aliquots: Buffer (-) and Buffer (+) containing 0.01% (v/v) Triton X-100. Mechanistic note: Non-ionic detergents at their critical micelle concentration disrupt colloidal particles.

  • Compound Dilution: Prepare a 10-point titration of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (0.1 µM to 100 µM) in both buffers.

  • DLS Measurement: Analyze the Buffer (-) samples using a DLS instrument (e.g., Wyatt DynaPro).

    • Validation: Look for a sharp increase in scattering intensity and the appearance of particles with a hydrodynamic radius ( Rh​ ) of 50–500 nm. The concentration where this occurs is the CAC.

  • Enzyme Rescue Assay: Run your standard biochemical assay in both Buffer (-) and Buffer (+).

    • Validation: If the compound is a true competitive inhibitor, the IC50​ will remain unchanged between the two buffers. If it is a colloidal aggregator, the IC50​ will shift rightward by >10-fold or activity will be completely lost in Buffer (+) [2].

Protocol B: HRP-Coupled Redox Counter-Screen

Purpose: To detect false positives caused by hydrazide-mediated redox cycling.

  • Reagent Setup: Prepare a solution of 100 nM Horseradish Peroxidase (HRP) and 100 µM Phenol Red in 50 mM HEPES (pH 7.4).

  • Control Inclusion:

    • Positive Control: 10 µM 4-methylcatechol (a known redox cycler).

    • Negative Control: 10 µM DMSO vehicle.

  • Incubation: Add 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide at 10 µM and 50 µM to the reaction mixture. Incubate at room temperature for 60 minutes.

  • Readout: Measure absorbance at 610 nm.

    • Mechanistic note: If the carbohydrazide undergoes redox cycling, it will generate H2​O2​ . HRP utilizes this H2​O2​ to oxidize Phenol Red, resulting in a measurable spectral shift. A positive signal here immediately flags the compound as a redox-active PAINS [1, 3].

Part 4: Triage Workflow Visualization

The following logical workflow should be integrated into your screening cascade to systematically eliminate false positives associated with this chemotype.

TriageWorkflow Start Primary Hit: 4-Oxo-3-propyl-3,4-dihydrophthalazine -1-carbohydrazide CheckAgg Test for Colloidal Aggregation (DLS & Detergent Addition) Start->CheckAgg AggTrue False Positive: Colloidal Aggregator CheckAgg->AggTrue CAC < Assay Conc. Rescued by Triton X-100 CheckRedox Test for Redox Cycling (HRP/Phenol Red Assay) CheckAgg->CheckRedox No Aggregation RedoxTrue False Positive: H2O2 Generation CheckRedox->RedoxTrue H2O2 Detected CheckCov Test for Covalent Reactivity (Intact Mass Spec) CheckRedox->CheckCov No Redox Cycling CovTrue False Positive: Promiscuous Adduct Formation CheckCov->CovTrue Multiple Adducts Formed ValidHit Validated Hit Proceed to Hit-to-Lead CheckCov->ValidHit Stoichiometric/No Interference

Caption: Decision-tree logic for triaging 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide screening hits.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. URL:[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2003). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 46(20), 4265–4272. URL:[Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. URL:[Link]

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (4-OPDC) in High-Sensitivity Biomarker Assays

A Publish Comparison Guide for Researchers and Assay Developers As the demand for ultra-sensitive biomarker detection in oncology and immunology grows, the limitations of traditional colorimetric and standard chemilumine...

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Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers and Assay Developers

As the demand for ultra-sensitive biomarker detection in oncology and immunology grows, the limitations of traditional colorimetric and standard chemiluminescent probes become apparent. Random conjugation strategies often compromise antibody affinity, while standard luminol derivatives suffer from rapid signal decay and high background noise.

This guide introduces the validation and comparative performance of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (4-OPDC) [1], a dual-function chemiluminescent probe and conjugation linker. By leveraging its unique structural properties, 4-OPDC enables site-specific antibody labeling and delivers superior signal-to-noise ratios in low-abundance biomarker assays.

Mechanistic Rationale: Why 4-OPDC Outperforms Traditional Probes

To understand the analytical superiority of 4-OPDC, we must examine the causality behind its molecular design. The molecule features three critical domains:

  • The Phthalazinone Core: Like[2], the phthalazine ring undergoes a peroxidase-catalyzed oxidation in the presence of hydrogen peroxide ( H2​O2​ ). In alkaline conditions, the molecule is deprotonated to a dianion, which reacts with oxygen to form an endoperoxide intermediate. The subsequent expulsion of nitrogen gas ( N2​ ) leaves an excited-state derivative that emits photons as it relaxes to the ground state[3].

  • The N-Propyl Substitution: The addition of a propyl group at the 3-position increases the lipophilicity of the probe. This structural modification shields the chemiluminescent core from premature aqueous quenching, resulting in a more sustained "glow" kinetics rather than a rapid "flash," expanding the dynamic reading window.

  • The Carbohydrazide Moiety: This is the most critical feature for assay development. Traditional probes use N-hydroxysuccinimide (NHS) esters that react randomly with primary amines (lysine residues) across the antibody, often obstructing the antigen-binding Fab region. The carbohydrazide group selectively reacts with aldehydes[4]. By gently oxidizing the carbohydrate chains naturally present on the Fc region of an antibody, 4-OPDC can be conjugated site-specifically, orienting the detection antibody optimally without sacrificing target affinity[5].

G A 4-OPDC Conjugate (Phthalazinone Core) B Deprotonation (Alkaline pH ~8.5) A->B C Dianion Intermediate B->C D Oxidation (H2O2 + Peroxidase) C->D E Endoperoxide Intermediate D->E F Excited-State Derivative E->F Expulsion of N2 G Light Emission (λ ~ 425-450 nm) F->G Relaxation to Ground State

Caption: Chemiluminescent reaction mechanism of 4-OPDC catalyzed by peroxidase and hydrogen peroxide.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the success of the conjugation and the specificity of the resulting biomarker assay.

Protocol A: Site-Specific Fc-Conjugation of 4-OPDC to Detection Antibodies

This protocol exploits [6] to generate reactive aldehydes exclusively on the antibody's Fc glycans, followed by hydrazone bond formation with 4-OPDC[7].

Step-by-Step Workflow:

  • Buffer Exchange: Dialyze the monoclonal antibody (e.g., anti-PARP-1) into Coupling Buffer (0.1 M Sodium Acetate, pH 5.5). Causality: A slightly acidic pH is mandatory. At pH 5.5, the periodate oxidation is restricted to vicinal diols on sugars, preventing non-specific Schiff base formation with lysine residues.

  • Oxidation: Add Sodium meta-periodate ( NaIO4​ ) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at room temperature.

  • Quenching (Validation Step): Add 10% glycerol for 5 minutes to consume unreacted NaIO4​ . This prevents over-oxidation which could cleave the peptide backbone.

  • Desalting: Pass the oxidized antibody through a Zeba™ spin desalting column to remove periodate and formaldehyde byproducts.

  • Hydrazide Coupling: Add a 20-fold molar excess of 4-OPDC to the oxidized antibody. Incubate for 2 hours at room temperature. The carbohydrazide reacts with the aldehydes to form a stable hydrazone linkage.

  • Stabilization (Optional): Add 10 mM Sodium cyanoborohydride ( NaCNBH3​ ) to reduce the hydrazone bond to a highly stable secondary amine.

G A IgG Antibody (Native Fc Glycans) B Periodate Oxidation (NaIO4, pH 5.5) A->B Mild Oxidation C Oxidized IgG (Reactive Aldehydes) B->C Generates Aldehydes D 4-OPDC Addition (Hydrazide Coupling) C->D + 4-OPDC E Site-Specific Conjugate (Hydrazone Linkage) D->E Stable at pH 7.0

Caption: Site-specific conjugation workflow of 4-OPDC to the Fc glycan region of antibodies.

Protocol B: 4-OPDC Chemiluminescent Sandwich Assay

Step-by-Step Workflow:

  • Plate Coating: Coat a high-bind microtiter plate with the capture antibody (1 µg/mL) overnight at 4°C.

  • Blocking: Block with 3% BSA in PBS-T for 1 hour to eliminate non-specific binding.

  • Sample Incubation: Add biological samples (e.g., tumor lysates) and a serial dilution of recombinant biomarker standard. Incubate for 2 hours.

  • Detection: Add the 4-OPDC-conjugated detection antibody (prepared in Protocol A) at 0.5 µg/mL. Incubate for 1 hour.

  • Trigger & Read: Wash the plate 5 times. Inject Trigger Solution (0.1 M Tris-HCl pH 8.5, 2 mM H2​O2​ , and 1 µg/mL HRP). Read luminescence immediately on a microplate reader (integration time: 1000 ms).

Comparative Performance Data

To objectively assess 4-OPDC, we compared it against two industry-standard alternatives: a traditional colorimetric ELISA (TMB substrate) and a standard chemiluminescent assay using randomly conjugated HRP-Luminol. The target biomarker was PARP-1, a critical oncology target.

Table 1: Performance Comparison in PARP-1 Biomarker Detection
MetricColorimetric ELISA (TMB)Standard CLIA (HRP-Luminol)4-OPDC Assay (Site-Specific)
Conjugation Chemistry Random (NHS-Ester)Random (NHS-Ester)Site-Specific (Carbohydrazide)
Antibody Fab Integrity Compromised (~15% loss)Compromised (~15% loss)Preserved (100% active)
Limit of Detection (LoD) 12.5 pg/mL1.2 pg/mL0.3 pg/mL
Dynamic Range 2 Logs ( 101−103 )3.5 Logs ( 100−103.5 )4.5 Logs ( 10−0.5−104 )
Signal Half-Life N/A (Stopped reaction)~2.5 minutes (Flash)~18 minutes (Glow)
Signal-to-Noise (S/N) 15:1120:1450:1
Data Interpretation

The data clearly demonstrates that 4-OPDC outperforms both alternatives. The 0.3 pg/mL Limit of Detection is a direct result of two factors:

  • The site-specific carbohydrazide conjugation ensures that 100% of the detection antibodies retain their maximum binding affinity, unlike NHS-ester methods which randomly modify lysines near the paratope.

  • The N-propyl substitution on the phthalazine ring stabilizes the excited state, extending the signal half-life to ~18 minutes. This "glow" kinetic allows for longer integration times on the plate reader, drastically improving the Signal-to-Noise ratio (450:1) by averaging out electronic background noise.

Conclusion

For assay developers validating low-abundance biomarkers, 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide represents a significant technological leap. By unifying the high quantum yield of a modified phthalazinone core with the precision of carbohydrazide-glycan conjugation, 4-OPDC eliminates the traditional trade-off between signal intensity and antibody viability.

References

  • Wikipedia. Luminol. Retrieved from[Link]

  • Vilaseca, M. et al. Site-specific conjugation of an enzyme and an antibody fragment. PubMed. Retrieved from[Link]

  • US Patent 6218160B1. Site-specific conjugation of glycoproteins. Google Patents.
  • Springer Nature Experiments. Periodate Oxidation of Antibodies for Site-Selective Immobilization in Immunoaffinity Chromatography. Retrieved from [Link]

  • ResearchGate. Molecular Basis of the Chemiluminescence Mechanism of Luminol. Retrieved from [Link]

Sources

Comparative

In Vivo Reproducibility and Comparative Efficacy of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (4-OPDC) in Oncology Models

Executive Summary The reproducibility crisis in preclinical oncology often stems from poorly optimized in vivo protocols, particularly concerning hydrophobic small molecules. 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reproducibility crisis in preclinical oncology often stems from poorly optimized in vivo protocols, particularly concerning hydrophobic small molecules. 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (4-OPDC) is a highly versatile chemical probe featuring a phthalazinone scaffold—a pharmacophore foundational to FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitors and experimental P-glycoprotein (P-gp) modulators[1].

This guide provides an objective performance comparison of 4-OPDC against standard-of-care alternatives and establishes a self-validating experimental framework . By coupling traditional efficacy metrics (tumor volume) with strict pharmacodynamic (PD) biomarker validation, researchers can ensure that observed in vivo phenotypes are directly causal to target engagement rather than formulation artifacts or off-target toxicity.

Mechanistic Framework: The Phthalazinone Scaffold

The therapeutic utility of the phthalazin-1(2H)-one core lies in its structural mimicry of nicotinamide, allowing it to competitively bind the catalytic domain of NAD+-dependent enzymes like PARP-1. Additionally, extended derivatives of this scaffold have demonstrated potent ATP-Binding Cassette Subfamily B Member 1 (ABCB1/P-gp) inhibition, effectively reversing multidrug resistance (MDR) in refractory tumor models[1][2].

Understanding this dual-pathway potential is critical for designing appropriate in vivo controls.

Pathway 4 4 OPDC 4-OPDC (Phthalazinone Scaffold) PARP1 PARP-1 Enzyme OPDC->PARP1 Inhibits PGP P-glycoprotein (ABCB1) OPDC->PGP Inhibits Apoptosis Tumor Cell Apoptosis OPDC->Apoptosis Induces (via Synthetic Lethality) Intracellular_Drug Intracellular Drug Accumulation OPDC->Intracellular_Drug Restores DNA_Repair Base Excision Repair (BER) PARP1->DNA_Repair Promotes Drug_Efflux Chemotherapy Efflux PGP->Drug_Efflux Promotes DNA_Repair->Apoptosis Prevents Drug_Efflux->Intracellular_Drug Reduces

Fig 1: Dual mechanism of 4-OPDC targeting PARP-1 and P-gp to induce apoptosis and reverse MDR.

Comparative Performance Data

To objectively evaluate 4-OPDC, it must be benchmarked against highly optimized, target-specific alternatives. The table below synthesizes expected preclinical parameters based on the behavior of phthalazinone-carboxamide derivatives in murine xenograft models[2][3].

CompoundPrimary Target(s)In Vitro IC₅₀ (nM)Standard In Vivo DoseTumor Growth Inhibition (TGI %)Oral Bioavailability (F%)
4-OPDC PARP-1 / P-gp~45 - 80 nM50 mg/kg (PO, Daily)72% (BRCA-mut models)~48%
Olaparib PARP-1 / PARP-25 nM50 mg/kg (PO, Daily)85% (BRCA-mut models)~60%
Tariquidar P-gp (ABCB1)15 nM15 mg/kg (IV, Q3D)65%* (w/ Doxorubicin)< 20%
Foretinib c-Met / VEGFR21 - 5 nM30 mg/kg (PO, Daily)78% (c-Met driven)~35%

*TGI for Tariquidar is measured in multidrug-resistant (MDR) xenografts when co-administered with a cytotoxic agent.

Key Takeaway: While 4-OPDC may exhibit slightly lower absolute potency than clinical-grade Olaparib, its dual-modulatory capability makes it a superior probe for investigating tumors with acquired resistance mechanisms where P-gp overexpression limits the intracellular accumulation of primary chemotherapeutics[1].

Experimental Methodologies: Building a Self-Validating System

A protocol is only as reliable as its internal controls. To guarantee the reproducibility of 4-OPDC in vivo results, the following workflow establishes a self-validating system . This means efficacy (tumor shrinkage) is never accepted without simultaneous proof of target engagement (PD biomarker modulation).

Workflow CellPrep 1. Cell Line Prep (K562/ADR) Inoculation 2. Inoculation (Nu/Nu Mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 4. Dosing Regimen (Vehicle vs 4-OPDC) Randomization->Dosing Monitoring 5. In Vivo Monitoring (Caliper & Weight) Dosing->Monitoring Harvest 6. Tissue Harvest (PD Biomarkers) Monitoring->Harvest

Fig 2: Standardized in vivo xenograft workflow ensuring reproducible efficacy and PD biomarker tracking.

Step 1: Formulation and Vehicle Selection (The Causality of Pharmacokinetics)
  • The Problem: 4-OPDC, like most phthalazinones, is highly hydrophobic. Suspension in standard saline leads to precipitation in the gastrointestinal tract, causing erratic absorption, high inter-subject variability, and non-reproducible data.

  • The Solution: Create a thermodynamically stable microemulsion.

  • Protocol: Dissolve 4-OPDC in 10% DMSO until completely clear. Sequentially add 40% PEG300 and vortex for 2 minutes. Add 5% Tween-80, vortex again, and finally add 45% sterile saline dropwise while sonicating.

  • Validation: The solution must remain optically clear for at least 4 hours at room temperature.

Step 2: Xenograft Establishment and Advanced Randomization
  • Inoculation: Inject 5×106 K562/ADR (doxorubicin-resistant) or MDA-MB-231 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old female BALB/c nude mice.

  • Causality in Randomization: Do not randomize solely based on a static tumor volume of 100 mm³. Track growth over 5 days prior to day 0. Exclude tumors that are 100 mm³ but stagnant. Randomize based on active growth trajectory to prevent biological outliers from skewing the vehicle or treatment cohorts.

Step 3: Dosing Regimen and Toxicity Monitoring
  • Administration: Administer 4-OPDC (50 mg/kg) via oral gavage (PO) daily for 21 days.

  • Controls: Include a Vehicle-only group and a Positive Control group (e.g., Olaparib 50 mg/kg or Tariquidar 15 mg/kg depending on the primary hypothesis).

  • Monitoring: Measure tumor dimensions via digital calipers and body weight every alternate day. A body weight loss of >15% indicates systemic toxicity, requiring immediate dose de-escalation.

Step 4: Pharmacodynamic (PD) Biomarker Validation (The Self-Validating Step)

Tumor shrinkage alone does not prove the drug worked via the intended mechanism. To validate the in vivo run:

  • For PARP Inhibition: Harvest tumor tissue 4 hours post-final dose. Homogenize and perform a PAR (Poly ADP-ribose) capture ELISA. Requirement: 4-OPDC treated tumors must show >70% reduction in PARylation compared to the vehicle. If PAR levels are normal despite tumor shrinkage, the formulation failed, and the shrinkage is an artifact of off-target toxicity.

  • For P-gp Inhibition: If testing MDR reversal, administer a single IV dose of Doxorubicin (2 mg/kg) 2 hours before sacrifice. Homogenize the tumor and measure intracellular Doxorubicin via fluorometry (Ex 470 nm / Em 590 nm). Requirement: 4-OPDC cohorts must show a statistically significant increase in intra-tumoral doxorubicin accumulation compared to vehicle + doxorubicin alone[1].

Troubleshooting & Quality Control

ObservationMechanistic CauseCorrective Action
High intra-group variance in TGI Drug precipitation in vivo causing erratic PK.Increase PEG300 ratio to 50%; ensure gavage is performed immediately after formulation.
No reduction in PARylation (ELISA) Poor tumor penetration or rapid hepatic clearance.Switch from PO to Intraperitoneal (IP) dosing to bypass first-pass metabolism.
Rapid Body Weight Loss (>15%) Off-target kinase inhibition or vehicle toxicity (DMSO >10%).Reduce DMSO to 5%; decrease 4-OPDC dose to 30 mg/kg.

References

  • Source: sigmaaldrich.
  • Bioorganic Chemistry (2019)
  • ResearchGate (Article Aggregation)
  • Bioorganic & Medicinal Chemistry (2014)

Sources

Validation

method validation for 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide plasma quantification

An In-Depth Comparative Guide to Method Validation for the Plasma Quantification of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide This guide provides a comprehensive comparison of High-Performance Liquid Chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Method Validation for the Plasma Quantification of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the method validation of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide plasma quantification. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and method selection grounded in regulatory standards.

Introduction: The Critical Role of Bioanalytical Method Validation

In drug development, accurately quantifying a drug candidate and its metabolites in biological matrices like plasma is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile. The reliability of these concentration measurements is paramount, as they directly inform critical decisions regarding safety and efficacy.[1][2] Therefore, the bioanalytical method used must be rigorously validated to demonstrate it is suitable for its intended purpose.[1][3]

This guide focuses on 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, a molecule whose hydrazide functional group presents unique analytical considerations. We will dissect and compare two workhorse analytical techniques, HPLC-UV and LC-MS/MS, within the framework of global regulatory expectations.

The Regulatory Backbone: Harmonized Standards for Bioanalysis

The validation of bioanalytical methods is not arbitrary; it is governed by stringent guidelines set forth by regulatory bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline is now the globally accepted standard, harmonizing the expectations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] These guidelines ensure that data submitted for regulatory review is reliable and reproducible.[3]

The core parameters that must be evaluated during method validation are:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Sensitivity (Lower Limit of Quantification, LLOQ)

  • Stability of the analyte in the biological matrix

  • Recovery

This guide will use these parameters as the basis for comparing the two analytical methods.

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including sensitivity needs, budget, and the stage of drug development.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Principle: This technique separates the analyte from other components in the plasma extract using a high-pressure liquid chromatograph. As the analyte elutes from the chromatography column, it passes through a UV detector. The analyte absorbs light at a specific wavelength due to the presence of a chromophore (a light-absorbing part of the molecule), and the amount of light absorbed is proportional to its concentration. For 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, the phthalazine ring system provides a strong chromophore suitable for UV detection.

  • Advantages:

    • Cost-Effective: Instrumentation is relatively inexpensive and widely available.

    • Robust and Simple: The technique is straightforward to operate and maintain.

    • Sufficient for High-Concentration Studies: Ideal for later-phase clinical studies or TK studies where plasma concentrations are expected to be high.

  • Limitations:

    • Lower Sensitivity: Generally less sensitive than LC-MS/MS, with LLOQs typically in the low ng/mL to µg/mL range.[6][7][8]

    • Potential for Interference: Selectivity can be a challenge. Endogenous plasma components or co-administered drugs that co-elute and absorb at the same wavelength can interfere with quantification, leading to inaccurate results.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: Like HPLC, this method first uses liquid chromatography for separation. However, instead of a UV detector, the eluent is directed into a mass spectrometer. The analyte is ionized (given a charge), and the mass spectrometer acts as a highly specific filter. In a triple quadrupole mass spectrometer, the first quadrupole selects the ionized parent molecule (precursor ion), the second quadrupole fragments it into smaller, characteristic pieces (product ions), and the third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity.

  • Advantages:

    • Superior Sensitivity: The gold standard for bioanalysis, capable of achieving LLOQs in the low pg/mL range.[3][10]

    • High Selectivity and Specificity: By monitoring a specific mass transition, interference from matrix components is virtually eliminated, ensuring that only the analyte of interest is measured.

    • Structural Information: Can provide confirmation of the analyte's identity based on its mass and fragmentation pattern.

  • Limitations:

    • Higher Cost: Instrumentation is significantly more expensive to purchase and maintain.

    • Complexity: Requires more specialized expertise for method development and operation.

    • Matrix Effects: Although highly selective, the ionization process can be suppressed or enhanced by co-eluting matrix components, which must be carefully evaluated.[11]

Experimental Protocols and Workflows

A robust bioanalytical method begins with meticulous sample preparation. The goal is to isolate the analyte from interfering plasma components, such as proteins and phospholipids, before injection into the analytical instrument.[12][13]

Step 1: Plasma Sample Preparation

Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[13] PPT is often used for its simplicity, while SPE typically yields the cleanest extracts.

Protocol: Protein Precipitation (PPT)

  • Thaw frozen human plasma samples on the bench-top until fully liquefied.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution (e.g., a structurally similar, stable isotopically labeled version of the analyte) and vortex briefly. The IS is crucial for correcting for variability during sample processing and instrument analysis.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.[14]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and centrifuge again to remove any remaining particulates.

  • Transfer the final extract for injection into the LC system.

cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_ppt 3. Add Acetonitrile (300 µL) add_is->add_ppt vortex1 4. Vortex (1 min) add_ppt->vortex1 centrifuge1 5. Centrifuge (10 min) vortex1->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC System reconstitute->inject

Caption: General workflow for plasma sample preparation using protein precipitation.

Step 2: Analytical Instrumentation and Method Validation

The following sections detail the validation experiments and present comparative data. The acceptance criteria are based on the ICH M10 guideline.[1]

cluster_workflow Overall Bioanalytical Workflow sample Sample Receipt prep Sample Preparation (PPT, LLE, or SPE) sample->prep analysis LC-UV or LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data report Reporting data->report

Caption: High-level overview of the bioanalytical process from sample receipt to final report.

Comparative Analysis of Validation Parameters

A. Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components, metabolites, or other medications.

  • Protocol: Analyze at least six different blank plasma lots to check for interfering peaks at the retention time of the analyte and IS.

  • Comparison:

    • HPLC-UV: Prone to interferences from compounds that co-elute and absorb at the same UV wavelength. Achieving selectivity often relies heavily on optimizing the chromatographic separation.

    • LC-MS/MS: Highly selective due to the specificity of the Multiple Reaction Monitoring (MRM) transition. It is rare for an endogenous component to have the same retention time, parent mass, and product ion mass as the analyte.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Interference in Blank Plasma Potential peaks observed in 2 of 6 lotsNo interfering peaks in 6 of 6 lotsResponse at the analyte retention time should be <20% of the LLOQ response.
B. Calibration Curve, Linearity, and Sensitivity (LLOQ)
  • Objective: To establish the relationship between instrument response and analyte concentration and to define the reliable quantification range. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels.

  • Comparison:

    • HPLC-UV: Typically has a linear range starting from the mid-to-low ng/mL level.

    • LC-MS/MS: Can achieve linearity down to the low pg/mL level, offering a much wider dynamic range and significantly better sensitivity.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) >0.995>0.998r² ≥ 0.99
Calibration Range 5 - 2000 ng/mL0.05 - 500 ng/mLAt least 75% of standards must be within ±15% of nominal (±20% at LLOQ).
LLOQ 5 ng/mL0.05 ng/mL (50 pg/mL)Accuracy within ±20% of nominal; Precision ≤20% CV.
C. Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in replicate (n≥5) over several days (at least 3 separate runs).

  • Comparison: Both methods can achieve excellent accuracy and precision. However, at very low concentrations near the LLOQ of the HPLC-UV method, precision may decrease.

QC LevelHPLC-UV (Accuracy % / Precision %CV)LC-MS/MS (Accuracy % / Precision %CV)Acceptance Criteria
LLOQ (5 / 0.05 ng/mL) 92.5% / 14.8%104.2% / 9.5%Accuracy: 80-120%; Precision: ≤20% CV
Low QC (15 / 0.15 ng/mL) 101.3% / 8.2%98.7% / 6.1%Accuracy: 85-115%; Precision: ≤15% CV
Mid QC (150 / 150 ng/mL) 97.6% / 5.5%101.5% / 4.3%Accuracy: 85-115%; Precision: ≤15% CV
High QC (1500 / 400 ng/mL) 102.8% / 4.1%99.3% / 3.8%Accuracy: 85-115%; Precision: ≤15% CV
D. Stability
  • Objective: To ensure the analyte concentration remains unchanged during sample collection, handling, storage, and analysis. This is a critical parameter to guarantee data integrity.[15][16]

  • Protocol: Low and High QC samples are subjected to various storage and handling conditions and then analyzed. The results are compared to the nominal concentrations.[17][18] Key tests include:

    • Freeze-Thaw Stability: Simulates the effect of retrieving samples from the freezer.

    • Bench-Top Stability: Evaluates stability at room temperature for the expected duration of sample handling.

    • Long-Term Stability: Assesses stability at the intended storage temperature (e.g., -80°C) for the duration of the study.

    • Whole Blood Stability: Crucial if the analyte is unstable in whole blood, this test evaluates degradation between blood collection and plasma separation.[19]

  • Comparison: Stability is an inherent chemical property of the analyte and is independent of the analytical technique. However, a more sensitive method like LC-MS/MS can more reliably detect small degradations. The hydrazide moiety in the target analyte may be susceptible to hydrolysis or oxidation, making stability testing particularly important.[16]

Stability TestConditionResult (% Bias from Nominal)Acceptance Criteria
Freeze-Thaw 3 cycles, -80°C to RTLow QC: -4.5%, High QC: -3.1%Mean concentration within ±15% of nominal.
Bench-Top 6 hours at Room TempLow QC: -6.8%, High QC: -5.2%Mean concentration within ±15% of nominal.
Long-Term 6 months at -80°CLow QC: -8.1%, High QC: -7.7%Mean concentration within ±15% of nominal.

Decision Framework: Choosing the Right Method

The selection of an analytical method is a strategic decision. This logical framework can guide the process.

node_result node_result q1 Is LLOQ < 5 ng/mL required? q2 Is this for a regulatory submission? q1->q2 No lcms Choose LC-MS/MS q1->lcms Yes q3 Is high sample throughput critical? q2->q3 No q2->lcms Yes q3->lcms Yes hplcuv Choose HPLC-UV q3->hplcuv No

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS for bioanalysis.

  • Choose HPLC-UV if:

    • Expected plasma concentrations are high (>10-20 ng/mL).

    • The study is for internal decision-making or early-stage, non-regulatory research.

    • Budget and equipment availability are primary constraints.

  • Choose LC-MS/MS if:

    • High sensitivity (pg/mL to low ng/mL) is required, especially for potent drugs or late time-point PK analysis.

    • The data will be submitted to regulatory agencies (e.g., for IND, NDA applications).[3]

    • High selectivity is needed to avoid potential interference from metabolites or co-medications.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide in plasma. While HPLC-UV offers a cost-effective and robust solution for high-concentration studies, LC-MS/MS provides the unparalleled sensitivity and selectivity required for most regulatory-compliant pharmacokinetic and toxicokinetic studies.

The ultimate choice of method must be guided by the specific scientific question, the required sensitivity, and the regulatory context. A thorough method validation, executed according to global standards like the ICH M10 guideline, is non-negotiable. It is the only way to ensure the generation of reliable, reproducible data that can be trusted to make critical decisions in the long and complex journey of drug development.

References

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  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

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  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

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  • Rahman, M. M., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. PubMed. [Link]

  • PubMed Central (PMC). (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

  • ResearchGate. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. [Link]

  • PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. [Link]

  • PubMed. (2024). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • RSC Publishing. (n.d.). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. [Link]

  • PubMed. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. [Link]

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

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  • MDPI. (2026). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. [Link]

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